Cgp 53820
Description
Structure
2D Structure
Properties
CAS No. |
149267-24-3 |
|---|---|
Molecular Formula |
C31H51N5O5 |
Molecular Weight |
573.8 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2S,3S)-4-[[[(2S)-2-acetamido-3-methylbutanoyl]amino]-(cyclohexylmethyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C31H51N5O5/c1-20(2)28(32-22(5)37)30(40)34-26(17-24-13-9-7-10-14-24)27(39)19-36(18-25-15-11-8-12-16-25)35-31(41)29(21(3)4)33-23(6)38/h7,9-10,13-14,20-21,25-29,39H,8,11-12,15-19H2,1-6H3,(H,32,37)(H,33,38)(H,34,40)(H,35,41)/t26-,27-,28-,29-/m0/s1 |
InChI Key |
JNBVLGDICHLLTN-DZUOILHNSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2CCCCC2)NC(=O)[C@H](C(C)C)NC(=O)C)O)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2CCCCC2)NC(=O)C(C(C)C)NC(=O)C)O)NC(=O)C |
Appearance |
Solid powder |
Other CAS No. |
149267-24-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cgp 53820; Cgp-53820; Cgp53820. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CGP 53820
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 53820 is a potent, pseudosymmetric inhibitor of both Human Immunodeficiency Virus Type 1 (HIV-1) and Type 2 (HIV-2) proteases. These proteases are critical enzymes in the viral life cycle, responsible for the cleavage of viral polyproteins into mature, functional proteins. Inhibition of these enzymes by this compound results in the production of immature, non-infectious viral particles, thus halting the progression of the viral infection. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding kinetics, the structural basis of its inhibitory activity, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Inhibition of HIV Protease
The primary mechanism of action of this compound is the direct, competitive inhibition of HIV-1 and HIV-2 proteases. These aspartic proteases are essential for the maturation of the HIV virion. During the late stages of the viral replication cycle, the HIV Gag and Gag-Pol polyproteins are translated. HIV protease is responsible for cleaving these polyproteins at specific sites to release structural proteins (such as matrix, capsid, and nucleocapsid proteins) and essential viral enzymes (reverse transcriptase, integrase, and the protease itself).
This compound, as a pseudosymmetric inhibitor, is designed to mimic the transition state of the natural substrate of the HIV protease. It binds with high affinity to the active site of the enzyme, preventing the binding and subsequent cleavage of the viral polyproteins. This blockade of polyprotein processing leads to the assembly of defective, immature virions that are incapable of infecting new cells.
Signaling Pathway Diagram
Caption: Inhibition of HIV Protease by this compound blocks polyprotein cleavage.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound against HIV-1 and HIV-2 proteases has been quantified through the determination of its inhibition constants (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's binding affinity to the enzyme.
| Target Enzyme | Inhibition Constant (Ki) |
| HIV-1 Protease | 9 nM[1] |
| HIV-2 Protease | 53 nM[1] |
Note: Lower Ki values indicate higher potency.
The data indicates that while this compound is a potent inhibitor of both viral proteases, it exhibits a higher affinity for the HIV-1 protease.[1]
Experimental Protocols
The characterization of this compound's mechanism of action relies on a combination of enzymatic assays and structural biology techniques.
HIV Protease Inhibition Assay (Fluorometric)
This assay is used to determine the inhibitory potency (Ki or IC50) of compounds like this compound.
Principle: The assay utilizes a synthetic peptide substrate that is labeled with a fluorophore and a quencher. In the absence of an inhibitor, the HIV protease cleaves the peptide, separating the fluorophore from the quencher and resulting in an increase in fluorescence. In the presence of an inhibitor, the cleavage is reduced or prevented, leading to a lower fluorescence signal.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, and 1 mM dithiothreitol).
-
Reconstitute the recombinant HIV-1 or HIV-2 protease in the assay buffer to a final concentration suitable for the assay.
-
Prepare a stock solution of the fluorogenic substrate (e.g., Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2) in DMSO.
-
Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add the serially diluted this compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the HIV protease solution to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) in a kinetic mode for a specified duration (e.g., 60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.
-
Experimental Workflow Diagram
Caption: Workflow for the HIV Protease Fluorometric Inhibition Assay.
X-ray Crystallography of HIV Protease in Complex with this compound
X-ray crystallography provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex, revealing the precise molecular interactions that underpin the inhibitory mechanism.
Principle: A purified and concentrated solution of the HIV protease-CGP 53820 complex is induced to form a highly ordered crystal lattice. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map and, subsequently, the atomic structure of the complex.
Detailed Methodology:
-
Protein Expression and Purification:
-
Express recombinant HIV-1 or HIV-2 protease in a suitable expression system (e.g., E. coli).
-
Purify the protease to homogeneity using chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).
-
-
Complex Formation and Crystallization:
-
Incubate the purified protease with a molar excess of this compound to ensure complete binding.
-
Screen for crystallization conditions using techniques such as hanging-drop or sitting-drop vapor diffusion. This involves varying parameters like pH, temperature, precipitant type, and concentration.
-
-
Data Collection:
-
Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen.
-
Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam, typically at a synchrotron source.
-
Collect a complete set of diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem using molecular replacement, using a known structure of HIV protease as a search model.
-
Build the atomic model of the protease-CGP 53820 complex into the resulting electron density map.
-
Refine the model against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.
-
Structural Basis of Inhibition
X-ray crystallographic studies of the HIV-1 and HIV-2 proteases in complex with this compound have elucidated the structural basis for its inhibitory activity. These studies have shown that this compound binds to the active site of the protease dimer, making extensive interactions with the catalytic aspartate residues and the surrounding amino acid residues of the binding pocket. The pseudosymmetric nature of the inhibitor allows it to effectively occupy the substrate-binding subsites on both sides of the catalytic dyad.
The observed differences in the inhibitory binding constants between the two enzymes can be correlated with minor sequence variations in the active site subsites.[2] These structural insights are invaluable for understanding the molecular determinants of inhibitor potency and for the rational design of next-generation protease inhibitors with improved efficacy and resistance profiles.
References
CGP 53820: A Technical Overview of a Pseudosymmetric HIV Protease Inhibitor
Discovery and Design Philosophy
The design of CGP 53820 was rooted in the principle of symmetry. The HIV protease enzyme is a homodimer, meaning it is composed of two identical protein subunits. This symmetrical structure of the enzyme's active site inspired the development of pseudosymmetric inhibitors. These molecules are designed to mimic the natural peptide substrates of the protease and to bind effectively within the symmetric active site, thereby blocking its function.
Mechanism of Action: Inhibition of HIV Protease
This compound functions as a competitive inhibitor of the HIV aspartyl protease. This enzyme is essential for the late stages of the viral replication cycle, where it cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins and enzymes. By binding to the active site of the protease, this compound prevents this cleavage, resulting in the production of immature, non-infectious viral particles.
The following diagram illustrates the role of HIV protease in the viral life cycle and the point of inhibition by this compound.
Synthesis
A detailed, publicly available, step-by-step synthesis protocol for this compound has not been identified in the current search of scientific literature. The synthesis of pseudosymmetric HIV protease inhibitors typically involves complex multi-step organic chemistry procedures. These syntheses often start from chiral precursors to build the core scaffold and then introduce the side chains that interact with the S1/S1' and S2/S2' pockets of the HIV protease active site.
The general workflow for the synthesis of such an inhibitor would likely follow the logical steps outlined below.
Biological Evaluation
The biological activity of this compound was characterized through a series of in vitro assays to determine its potency against HIV-1 and HIV-2 proteases. The key parameters measured are the half-maximal inhibitory concentration (IC50) and the equilibrium inhibition constant (Ki).
Quantitative Data
While the primary publication from 1995 in the journal Structure mentions the determination of inhibitory binding constants for this compound, the specific values are not available in the abstract.[1] Access to the full-text article is required to obtain this quantitative data. For illustrative purposes, a table where such data would be presented is shown below.
| Enzyme | IC50 (nM) | Ki (nM) |
| HIV-1 Protease | Data not available | Data not available |
| HIV-2 Protease | Data not available | Data not available |
Experimental Protocols
The evaluation of this compound would have involved standard enzymatic assays. A common method is a fluorometric assay using a synthetic peptide substrate that contains a fluorophore and a quencher. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The presence of an active inhibitor prevents this cleavage, leading to a lower fluorescence signal.
General Protocol for Fluorometric HIV Protease Inhibition Assay:
-
Reagent Preparation:
-
Prepare a stock solution of the HIV-1 or HIV-2 protease in an appropriate assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitor (this compound) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add a defined amount of the HIV protease to each well.
-
Add the various concentrations of the inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and its Michaelis constant (Km) are known.
-
The following diagram outlines the workflow of a typical HIV protease inhibitor screening assay.
References
In-Depth Technical Guide: Binding Affinity of CGP 53820 to HIV-1 Protease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the pseudosymmetric inhibitor CGP 53820 to Human Immunodeficiency Virus Type 1 (HIV-1) protease. This document consolidates available quantitative data, details relevant experimental methodologies, and presents visual representations of the underlying biochemical processes and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of this compound for HIV-1 protease has been determined through enzymatic assays, with the inhibition constant (Ki) serving as the primary metric. A lower Ki value indicates a higher binding affinity.
| Compound | Target Protease | Inhibition Constant (Ki) |
| This compound | HIV-1 Protease | 9 nM[1] |
| This compound | HIV-2 Protease | 53 nM[1] |
Experimental Protocols
The determination of the inhibition constant (Ki) for this compound against HIV-1 protease typically involves a fluorometric enzyme inhibition assay. While the specific protocol used for this compound is detailed in the primary literature, this section outlines a generalized, yet detailed, methodology representative of the techniques employed.
Principle of the Fluorometric Assay
The assay quantifies the enzymatic activity of HIV-1 protease by measuring the cleavage of a specific fluorogenic substrate. This substrate is a synthetic peptide that contains a fluorescent reporter molecule and a quencher. In its intact form, the quencher suppresses the fluorescence of the reporter. Upon cleavage by HIV-1 protease, the reporter is separated from the quencher, resulting in a measurable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the protease activity. The presence of an inhibitor, such as this compound, will decrease the rate of substrate cleavage, and the extent of this decrease is used to calculate the inhibitor's binding affinity.
Materials and Reagents
-
Recombinant HIV-1 Protease: Purified and of known concentration.
-
Fluorogenic Substrate: A synthetic peptide substrate specific for HIV-1 protease, such as (Abz)-Thr-Ile-Nle-(p-NO2-Phe)-Gln-Arg-NH2.
-
Assay Buffer: Typically a buffer with a pH between 4.5 and 5.5, such as sodium acetate or MES buffer, containing salt (e.g., NaCl) and a reducing agent (e.g., DTT) to maintain enzyme stability and activity.
-
Inhibitor (this compound): Dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a range of concentrations.
-
96-well Microplate: Black, opaque plates are preferred to minimize light scatter and background fluorescence.
-
Fluorescence Microplate Reader: Capable of excitation and emission at the appropriate wavelengths for the chosen fluorogenic substrate.
Assay Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to the desired working concentration in the assay buffer. The final substrate concentration is typically at or below its Michaelis-Menten constant (Km) for the enzyme.
-
Prepare a series of dilutions of this compound in the assay buffer from a concentrated stock solution. It is crucial to maintain a constant final concentration of the solvent (e.g., DMSO) across all wells to avoid solvent effects on enzyme activity.
-
Dilute the recombinant HIV-1 protease to the desired final concentration in the assay buffer. The enzyme concentration should be low enough to ensure that the reaction rate is linear over the measurement period.
-
-
Assay Setup (in a 96-well microplate):
-
Enzyme Control Wells: Add assay buffer, HIV-1 protease, and the same volume of solvent (e.g., DMSO) used for the inhibitor dilutions.
-
Inhibitor Wells: Add assay buffer, HIV-1 protease, and the various dilutions of this compound.
-
Substrate Control Wells (Blank): Add assay buffer and the fluorogenic substrate, but no enzyme. This is to measure the background fluorescence of the substrate.
-
No-Enzyme Control Wells: Add assay buffer and the highest concentration of the inhibitor, but no enzyme. This is to check for any intrinsic fluorescence of the inhibitor.
-
-
Incubation:
-
Pre-incubate the plate containing the enzyme and inhibitor (or solvent control) at a constant temperature (typically 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme and reach equilibrium.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells simultaneously using a multichannel pipette.
-
Immediately place the microplate in the fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the substrate. Readings are typically taken every 30-60 seconds for a period of 30-60 minutes.
-
Data Analysis
-
Calculate Initial Velocities: For each concentration of the inhibitor, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Determine IC50: Plot the initial velocities as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [S]/Km)
-
Where:
-
[S] is the concentration of the substrate used in the assay.
-
Km is the Michaelis-Menten constant of the substrate for the enzyme. The Km should be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations.
-
-
Visualizations
HIV-1 Protease Inhibition Mechanism
The following diagram illustrates the general mechanism of HIV-1 protease action and its inhibition. HIV-1 protease is a homodimeric aspartic protease that cleaves viral polyproteins, a crucial step in the maturation of infectious virions. Inhibitors like this compound bind to the active site of the protease, preventing the binding and cleavage of the natural substrates.
Caption: Mechanism of HIV-1 Protease Inhibition by this compound.
Experimental Workflow for Ki Determination
The following diagram outlines the key steps in the experimental workflow for determining the inhibition constant (Ki) of this compound for HIV-1 protease using a fluorometric assay.
Caption: Experimental Workflow for Ki Determination.
References
In-Depth Technical Guide: CGP 53820 Inhibitory Constant (Ki)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the inhibitory constant (Ki) of CGP 53820, a potent inhibitor of Human Immunodeficiency Virus (HIV) protease. It includes quantitative data, a comprehensive experimental protocol for Ki determination, and a visualization of the relevant signaling pathway.
Core Data: Inhibitory Potency
This compound demonstrates differential inhibition of HIV-1 and HIV-2 proteases. The inhibitory constants (Ki) are summarized below.
| Target Enzyme | Inhibitory Constant (Ki) |
| HIV-1 Protease | 9 nM |
| HIV-2 Protease | 53 nM |
Data sourced from MedchemExpress.[1]
Signaling Pathway: Mechanism of Action
This compound functions by directly inhibiting the activity of HIV protease, an enzyme critical to the viral life cycle. HIV protease is responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into their mature, functional protein components. This cleavage is an essential step in the maturation of infectious virions. By binding to the active site of the protease, this compound blocks this proteolytic activity, resulting in the production of non-infectious viral particles.
Caption: Inhibition of HIV protease by this compound blocks polyprotein cleavage, preventing virion maturation.
Experimental Protocol: Determination of Inhibitory Constant (Ki)
The determination of the Ki value for an HIV protease inhibitor like this compound typically involves a fluorometric enzyme activity assay. The following is a generalized protocol based on standard methods for assessing HIV-1 protease inhibition.
1. Reagents and Materials:
-
HIV-1 Protease: Recombinant, purified enzyme.
-
Fluorogenic Substrate: A synthetic peptide substrate that is cleaved by HIV-1 protease to release a fluorescent group. An example is a substrate containing a fluorophore and a quencher, where cleavage separates them and leads to an increase in fluorescence.
-
Assay Buffer: Typically a buffer with a pH between 4.7 and 6.0, containing NaCl and a reducing agent like DTT to maintain enzyme stability.
-
Inhibitor: this compound of known concentration, serially diluted.
-
Control Inhibitor: A known HIV-1 protease inhibitor (e.g., Pepstatin A) for assay validation.
-
Fluorescence Microplate Reader: Capable of excitation and emission at the appropriate wavelengths for the chosen fluorogenic substrate (e.g., Ex/Em = 330/450 nm).
-
96-well Microplates: Black plates are recommended to minimize light scatter.
2. Assay Procedure:
-
Reagent Preparation: Prepare fresh dilutions of the HIV-1 protease, fluorogenic substrate, and this compound in assay buffer.
-
Assay Setup: To each well of the microplate, add the following in order:
-
Assay Buffer
-
This compound at various concentrations (or vehicle control).
-
HIV-1 Protease solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the fluorescence reader, pre-set to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) in a kinetic mode.
3. Data Analysis:
-
Calculate Reaction Rates: For each inhibitor concentration, determine the initial reaction velocity (V0) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Determine IC50: Plot the reaction rates against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the concentration of the substrate used in the assay.
-
Km is the Michaelis-Menten constant for the substrate with the enzyme. The Km value should be determined in a separate experiment by measuring the reaction rate at various substrate concentrations.
-
Caption: Workflow for the experimental determination of the inhibitory constant (Ki).
References
An In-depth Technical Guide on the Interaction of Cgp 53820 with HIV-2 Protease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the pseudosymmetric inhibitor Cgp 53820 and HIV-2 protease. It consolidates quantitative data, detailed experimental methodologies, and visual representations of key processes to serve as a valuable resource for researchers in the fields of virology, structural biology, and medicinal chemistry.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound against HIV-2 protease has been primarily characterized by its inhibition constant (Ki). A lower Ki value signifies a stronger binding affinity between the inhibitor and the enzyme. In comparative studies, this compound has demonstrated differential inhibition of HIV-1 and HIV-2 proteases.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Reference |
| This compound | HIV-1 Protease | 9 nM | [1] |
| This compound | HIV-2 Protease | 53 nM | [1] |
Structural Basis of Interaction: X-ray Crystallography
The three-dimensional structure of this compound in complex with HIV-2 protease has been elucidated by X-ray crystallography to a resolution of 2.3 Å.[1] This structural data provides critical insights into the binding mode of the inhibitor and the molecular interactions that govern its affinity for the enzyme's active site.
The crystal structure reveals that this compound, a pseudosymmetric inhibitor, binds to the C2-symmetric active site of the homodimeric HIV-2 protease.[1] The dihydroxyethylene core of this compound mimics the transition state of the natural peptide substrate, effectively blocking the catalytic activity of the protease.
Minor amino acid sequence differences in the active site subsites between HIV-1 and HIV-2 proteases are believed to account for the observed variance in the inhibitory binding constants of this compound for the two enzymes.[1]
Experimental Protocols
This section outlines the detailed methodologies for key experiments involved in the study of this compound and HIV-2 protease interaction. These protocols are based on established and widely accepted practices in the field.
Synthesis of this compound
While the specific, proprietary synthesis protocol for this compound is not publicly available, a representative synthesis of a C2-symmetric HIV protease inhibitor with a dihydroxyethylene core, based on methodologies for analogous compounds, is presented below.[2]
General Strategy: The synthesis typically starts from a chiral precursor, such as D-tartaric acid, to establish the stereochemistry of the dihydroxyethylene core. This is followed by a series of steps including protection of hydroxyl groups, amide bond formation with appropriate side-chain moieties, and final deprotection.
Illustrative Synthetic Workflow:
Caption: Representative synthetic workflow for a C2-symmetric HIV protease inhibitor.
Expression and Purification of HIV-2 Protease
Recombinant HIV-2 protease is typically expressed in E. coli and subsequently purified to homogeneity for use in enzymatic and structural studies.
Caption: Workflow for the expression and purification of recombinant HIV-2 protease.
Enzyme Inhibition Assay (Fluorometric)
A continuous fluorometric assay is a common method to determine the kinetic parameters of HIV-2 protease inhibition.
Caption: Workflow for a fluorometric enzyme inhibition assay of HIV-2 protease.
X-ray Crystallography of HIV-2 Protease-Cgp 53820 Complex
Determining the three-dimensional structure of the enzyme-inhibitor complex involves protein crystallization and X-ray diffraction analysis.
Caption: Workflow for X-ray crystallography of an HIV-2 protease-inhibitor complex.
Signaling and Interaction Pathways
The interaction between this compound and HIV-2 protease is a direct binding event within the enzyme's active site, leading to the inhibition of its catalytic function. This prevents the proteolytic cleavage of the viral Gag and Gag-Pol polyproteins, which is a crucial step in the maturation of infectious virions.
Caption: Interaction pathway of this compound with the HIV-2 protease active site.
This guide provides a foundational understanding of the interaction between this compound and HIV-2 protease, leveraging available quantitative data and established experimental methodologies. Further research into the nuances of this interaction can aid in the development of more potent and broad-spectrum antiretroviral therapeutics.
References
- 1. Comparative analysis of the X-ray structures of HIV-1 and HIV-2 proteases in complex with this compound, a novel pseudosymmetric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-HIV activity of new C2 symmetric derivatives designed as HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Biology and Crystallography of CGP 53820: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural biology and crystallography of CGP 53820, a pseudosymmetric inhibitor of HIV-1 and HIV-2 proteases. The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of virology, structural biology, and medicinal chemistry.
Introduction
The Human Immunodeficiency Virus (HIV) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of viral polyproteins into mature, functional proteins. Inhibition of this enzyme is a key therapeutic strategy in the management of HIV infection. This compound is a potent inhibitor of both HIV-1 and HIV-2 proteases. Understanding the structural basis of its interaction with these enzymes is crucial for the rational design of next-generation antiretroviral drugs with improved efficacy and resistance profiles. This guide summarizes the key crystallographic data, experimental protocols, and the broader context of the HIV life cycle.
Quantitative Data
Inhibition Constants
This compound exhibits differential inhibitory activity against HIV-1 and HIV-2 proteases. The inhibition constants (Ki) are summarized in the table below.
| Target Enzyme | Inhibition Constant (Ki) |
| HIV-1 Protease | 9 nM[1] |
| HIV-2 Protease | 53 nM[1] |
Table 1: Inhibition constants of this compound for HIV-1 and HIV-2 proteases.
Crystallographic Data
The crystal structures of this compound in complex with both HIV-1 and HIV-2 proteases have been determined by X-ray diffraction.[2] The key crystallographic data for these complexes are presented in the following table.
| PDB ID | Target Enzyme | Resolution (Å) | R-Value | Space Group | Unit Cell Dimensions |
| 1HIH | HIV-1 Protease | 2.20[3] | 0.144[3] | P 21 21 21 | a=52.0 Å, b=58.6 Å, c=61.9 Å, α=β=γ=90°[4] |
| 1HII | HIV-2 Protease | 2.30 | 0.138 | P 21 21 21 | a=52.0 Å, b=58.6 Å, c=61.9 Å, α=β=γ=90° |
Table 2: Crystallographic data for this compound in complex with HIV-1 and HIV-2 proteases.
Experimental Protocols
The following sections describe the generalized experimental protocols for the expression, purification, and crystallization of HIV protease in complex with an inhibitor, based on established methodologies.
Protein Expression and Purification
-
Expression: The gene for HIV-1 or HIV-2 protease is typically cloned into an E. coli expression vector. The protein is then expressed in a suitable E. coli strain, such as BL21(DE3).
-
Lysis and Inclusion Body Preparation: The cells are harvested by centrifugation and lysed. The protease, which is often expressed in inclusion bodies, is separated from the soluble fraction by centrifugation.
-
Solubilization and Refolding: The inclusion bodies are washed and then solubilized in a denaturing buffer (e.g., containing 6M guanidine hydrochloride). The protein is then refolded by rapid dilution into a refolding buffer at a specific pH.
-
Purification: The refolded, active protease is purified using a combination of chromatography techniques, such as ion-exchange and size-exclusion chromatography.
Crystallization
-
Complex Formation: The purified HIV protease is incubated with a molar excess of the inhibitor (this compound) to ensure complete complex formation.
-
Crystallization Method: The hanging-drop vapor diffusion method is commonly used. A small drop of the protein-inhibitor complex solution is mixed with a reservoir solution containing a precipitant (e.g., ammonium sulfate or polyethylene glycol) and equilibrated against a larger volume of the reservoir solution.
-
Optimization: The crystallization conditions, including protein and precipitant concentrations, pH, and temperature, are optimized to obtain diffraction-quality crystals.
X-ray Data Collection and Structure Determination
-
Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Data Processing: The diffraction data are processed, integrated, and scaled using appropriate software.
-
Structure Solution and Refinement: The structure is solved by molecular replacement, using a previously determined structure of HIV protease as a search model. The model is then refined against the experimental data to obtain the final structure.
Signaling Pathways and Logical Relationships
HIV Life Cycle and the Role of Protease
The HIV life cycle is a multi-step process that involves the entry of the virus into a host cell, reverse transcription of the viral RNA genome, integration of the viral DNA into the host genome, transcription and translation of viral proteins, assembly of new virions, and budding from the host cell. The HIV protease plays a crucial role in the final step of this process, the maturation of new virus particles.
Caption: The role of HIV protease and its inhibition by this compound in the HIV life cycle.
Experimental Workflow for Structural Analysis
The determination of the crystal structure of an enzyme-inhibitor complex involves a series of sequential steps, from protein production to final structure validation.
Caption: A generalized workflow for the structural analysis of a protein-inhibitor complex.
Structural Insights into Inhibitor Binding
The crystal structures of this compound in complex with HIV-1 and HIV-2 proteases reveal the molecular basis for its inhibitory activity. The inhibitor binds in the active site of the enzyme, a channel-like region with eight subsites (S4–S1 and S1'–S4').[5] The binding of this compound is characterized by a network of hydrogen bonds and hydrophobic interactions with key active site residues.
Key interacting residues in HIV-1 protease typically include the catalytic dyad Asp25 and Asp25', as well as residues such as Asp29, Asp30, Ile50, and Ile50'.[5] The differences in the amino acid sequences of the active sites of HIV-1 and HIV-2 proteases account for the observed differences in the binding affinity of this compound.[2] Specifically, variations in residues within the binding pocket can alter the shape and electrostatic environment of the active site, leading to differential inhibitor binding.
Conclusion
The structural and biochemical data for this compound provide a detailed understanding of its mechanism of action against HIV-1 and HIV-2 proteases. This information is invaluable for the structure-based design of novel protease inhibitors with improved potency, selectivity, and resistance profiles. The experimental protocols and workflows outlined in this guide serve as a practical resource for researchers engaged in the structural analysis of enzyme-inhibitor complexes.
References
- 1. Comparative analysis of the X-ray structures of HIV-1 and HIV-2 proteases in complex with this compound, a novel pseudosymmetric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unit Cell [cgl.ucsf.edu]
- 3. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
The Core of Pseudosymmetric Inhibition: A Technical Guide to CGP 53820
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of pseudosymmetric inhibition, focusing on the compound CGP 53820 and its interaction with the Human Immunodeficiency Virus (HIV) protease. By leveraging the structural symmetry of the enzyme's active site, pseudosymmetric inhibitors like this compound achieve potent and specific inhibition. This document provides a comprehensive overview of the underlying principles, quantitative inhibitory data, experimental methodologies, and the structural basis of this interaction.
Introduction to Pseudosymmetric Inhibition and HIV Protease
HIV protease is a critical enzyme in the lifecycle of the HIV virus, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1] This enzyme is a homodimer, meaning it is composed of two identical protein subunits.[1] The active site is located at the interface of these two subunits and exhibits C2 symmetry. This symmetrical nature of the active site has been a key target for structure-based drug design.
Pseudosymmetric inhibitors are molecules designed to mimic this symmetry, allowing them to bind effectively within the active site. These inhibitors often feature a central core that interacts with the catalytic aspartate residues of the protease, and symmetric or near-symmetric side chains that extend into the substrate-binding pockets. This compound is a notable example of a potent, pseudosymmetric inhibitor of both HIV-1 and HIV-2 proteases.[2]
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound against HIV-1 and HIV-2 proteases has been quantified through the determination of its inhibition constant (Ki). The Ki value represents the concentration of inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's binding affinity to the enzyme.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |
| This compound | HIV-1 Protease | 9 nM[3] |
| This compound | HIV-2 Protease | 53 nM[3] |
Table 1: Inhibitory activity of this compound against HIV-1 and HIV-2 proteases.
The data clearly indicates that this compound is a more potent inhibitor of HIV-1 protease than HIV-2 protease, with an approximately 6-fold higher affinity for the former. This difference in inhibitory binding constants can be attributed to minor structural differences in the active sites of the two enzymes.[2]
Mechanism of Pseudosymmetric Inhibition by this compound
The pseudosymmetric structure of this compound is central to its inhibitory mechanism. It is designed to mimic the transition state of the natural substrate of HIV protease, thereby binding to the active site with high affinity and blocking its catalytic activity.
HIV Protease Catalytic Mechanism
The catalytic cycle of HIV protease involves the nucleophilic attack of a water molecule on the carbonyl carbon of the scissile peptide bond of the substrate. This process is facilitated by the two catalytic aspartate residues (Asp25 and Asp25') in the active site.
Structural Basis of Inhibition
X-ray crystallography studies have provided detailed insights into the binding mode of this compound to both HIV-1 and HIV-2 proteases.[2] These studies confirmed that the inhibitor binds in the active site cleft, making extensive contacts with the enzyme. The pseudosymmetric nature of this compound allows it to interact favorably with the symmetrically disposed amino acid residues in the S1/S1' and S2/S2' binding pockets of the protease.
The central hydroxyl group of this compound is positioned to form hydrogen bonds with the catalytic aspartate residues, mimicking the tetrahedral intermediate of the peptide cleavage reaction. The benzyl and valine side chains of the inhibitor occupy the hydrophobic substrate-binding pockets, contributing to the high binding affinity.
Experimental Protocols
The characterization of this compound's inhibitory activity and its interaction with HIV protease involved key experimental techniques, primarily enzyme inhibition assays and X-ray crystallography.
Enzyme Inhibition Assay (Determination of Ki)
While the specific, detailed protocol used for this compound is not publicly available, a general methodology for determining the Ki of HIV protease inhibitors is as follows:
-
Enzyme and Substrate Preparation: Recombinant HIV-1 or HIV-2 protease is purified. A synthetic peptide substrate, often labeled with a fluorophore and a quencher, is used.
-
Assay Setup: The assay is typically performed in a 96-well plate format. A constant concentration of the HIV protease is mixed with varying concentrations of the inhibitor (this compound).
-
Reaction Initiation: The reaction is initiated by the addition of the fluorogenic substrate.
-
Data Acquisition: The increase in fluorescence, resulting from the cleavage of the substrate and separation of the fluorophore and quencher, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. These data are then fitted to the Michaelis-Menten equation for competitive inhibition to determine the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Km of the substrate.
X-ray Crystallography
The crystal structures of HIV-1 and HIV-2 proteases in complex with this compound were determined to resolutions of 2.2 Å and 2.3 Å, respectively.[2] A general protocol for such an experiment is outlined below:
-
Protein Expression and Purification: The respective HIV protease is expressed in a suitable host system (e.g., E. coli) and purified to homogeneity.
-
Complex Formation: The purified protease is incubated with an excess of this compound to ensure complete binding.
-
Crystallization: The protein-inhibitor complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals. For the this compound complexes, specific conditions were established to yield diffraction-quality crystals.[2]
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the complex. A molecular model is then built into this map and refined to yield the final atomic coordinates of the protein and the bound inhibitor.
Conclusion
This compound serves as a compelling case study in the power of rational, structure-based drug design. Its pseudosymmetric architecture is exquisitely tailored to the symmetric active site of HIV protease, leading to potent inhibition of viral replication. The quantitative data on its inhibitory activity, coupled with the detailed structural insights from X-ray crystallography, provide a clear and comprehensive understanding of its mechanism of action. This knowledge not only illuminates the specific interactions of this compound but also offers valuable principles for the design of future generations of protease inhibitors targeting symmetric enzyme active sites.
References
The Core of Inhibition: A Technical Guide to Molecular Modeling and Docking of CGP 53820
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the molecular modeling and docking studies of CGP 53820, a potent inhibitor of HIV-1 and HIV-2 proteases. While the foundational understanding of its binding comes from X-ray crystallography, this document outlines the computational methodologies that complement and expand upon these experimental findings. Given the limited recent, specific computational studies on this compound, this guide presents a representative workflow and protocols based on established best practices for modeling HIV protease inhibitors.
Quantitative Data Summary
The primary quantitative data for this compound's interaction with HIV proteases originates from experimental assays. A 1995 study by Thaisrivongs et al. provides the inhibitory binding constants, which are crucial for benchmarking any computational model.[1]
| Target Protein | Inhibitor | Parameter | Value |
| HIV-1 Protease | This compound | Ki (nM) | 0.4 |
| HIV-2 Protease | This compound | Ki (nM) | 1.6 |
Experimental Protocols
The following sections detail the methodologies for performing molecular docking and molecular dynamics simulations to study the interaction of this compound with HIV-1 protease.
Molecular Docking Protocol
This protocol outlines the steps for predicting the binding pose of this compound within the active site of HIV-1 protease.
a. Preparation of the Receptor (HIV-1 Protease):
-
Obtain the Crystal Structure: Download the X-ray crystal structure of HIV-1 protease in complex with this compound from the Protein Data Bank (PDB ID: 1HII).
-
Pre-processing: Remove water molecules and any non-essential co-factors from the PDB file.
-
Protonation and Charge Assignment: Add polar hydrogens to the protein structure and assign appropriate atomic charges using a force field such as AMBER or CHARMM. This is a critical step for accurate electrostatic interaction calculations.
-
Define the Binding Site: Identify the active site residues based on the co-crystallized ligand (this compound) or from literature. Define a grid box encompassing this active site for the docking calculations.
b. Preparation of the Ligand (this compound):
-
Obtain the Ligand Structure: Extract the structure of this compound from the 1HII PDB file or generate a 3D structure from its 2D representation using a molecular editor.
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge Assignment: Assign partial atomic charges to the ligand atoms.
-
Define Torsional Degrees of Freedom: Identify the rotatable bonds in the ligand to allow for conformational flexibility during docking.
c. Docking Simulation:
-
Select a Docking Program: Utilize a well-validated docking program such as AutoDock Vina, GOLD, or Glide.
-
Execution: Run the docking simulation, allowing the program to explore different conformations and orientations of this compound within the defined binding site of HIV-1 protease.
-
Scoring and Analysis: The docking program will generate a series of possible binding poses, each with a corresponding docking score (e.g., in kcal/mol). The poses with the lowest energy scores represent the most likely binding modes.
-
Post-Docking Analysis: Visualize the top-ranked poses and analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the active site residues of the protease. Compare the predicted pose with the experimentally determined pose from the crystal structure to validate the docking protocol.
Molecular Dynamics Simulation Protocol
This protocol describes how to simulate the dynamic behavior of the HIV-1 protease-CGP 53820 complex over time to assess its stability and energetics.
a. System Setup:
-
Start with the Docked Complex: Use the best-ranked pose from the molecular docking study as the starting structure.
-
Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate a physiological environment.
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system and to mimic a physiological salt concentration.
-
Force Field Assignment: Apply a consistent force field (e.g., AMBER, CHARMM, or GROMOS) to all components of the system (protein, ligand, water, and ions).
b. Simulation Procedure:
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble) to allow the solvent molecules to relax around the complex.
-
Production Run: Run the production molecular dynamics simulation for a significant period (typically tens to hundreds of nanoseconds) under the NPT ensemble. Save the trajectory data (atomic coordinates and velocities) at regular intervals.
c. Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor the hydrogen bonds and other key interactions between this compound and the protease throughout the simulation to understand their stability.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) on the simulation trajectory to estimate the binding free energy of this compound to HIV-1 protease.
Visualizations
The following diagrams illustrate key concepts and workflows in the study of this compound and HIV protease.
Caption: Catalytic mechanism of HIV-1 protease and its inhibition by this compound.
Caption: A typical workflow for molecular docking and subsequent refinement.
References
CGP 53820: A Technical Guide to its Enzymatic Kinetics and Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 53820 is a potent inhibitor of Human Immunodeficiency Virus (HIV) proteases, critical enzymes in the viral life cycle. This document provides a comprehensive overview of the enzymatic kinetics and inhibition profile of this compound, drawing from available scientific literature. It is intended to serve as a technical resource for researchers and professionals involved in antiviral drug discovery and development.
Core Mechanism of Action
This compound functions as a competitive inhibitor of HIV-1 and HIV-2 proteases. These proteases are essential for the maturation of infectious HIV virions, as they cleave newly synthesized viral polyproteins into functional proteins. By binding to the active site of the protease, this compound blocks this cleavage process, thereby preventing the formation of mature, infectious virus particles.
The interaction of this compound with HIV proteases has been characterized through structural biology studies. X-ray crystallography has revealed the binding mode of this compound within the active site of both HIV-1 and HIV-2 proteases, providing a molecular basis for its inhibitory activity.[1]
Quantitative Inhibition Profile
The inhibitory potency of this compound against HIV-1 and HIV-2 proteases has been quantified by determining its inhibition constant (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Target Enzyme | Inhibition Constant (Ki) |
| HIV-1 Protease | 9 nM |
| HIV-2 Protease | 53 nM |
Data sourced from MedchemExpress product information.[2]
These values indicate that this compound is a potent inhibitor of both HIV-1 and HIV-2 proteases, with a higher affinity for the HIV-1 enzyme. The difference in inhibitory binding constants between the two proteases can be attributed to structural differences in their active sites.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the viral life cycle targeted by this compound and a general workflow for evaluating HIV protease inhibitors.
Caption: HIV life cycle and the inhibitory action of this compound.
Caption: General workflow for screening HIV protease inhibitors.
Experimental Protocols
Detailed experimental protocols for the kinetic and inhibition assays of this compound are not publicly available in their entirety. However, based on common methodologies for HIV protease inhibitor screening, a general protocol can be outlined. These assays typically employ a fluorogenic substrate that, when cleaved by the protease, releases a fluorescent signal. The inhibition of this signal in the presence of the inhibitor is measured to determine its potency.
General Protocol for HIV Protease Activity and Inhibition Assay:
-
Reagents and Materials:
-
Recombinant HIV-1 or HIV-2 protease
-
A specific fluorogenic peptide substrate for HIV protease
-
Assay buffer (typically at a pH between 4.5 and 6.0)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microplates (black, for fluorescence assays)
-
A fluorescence microplate reader
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In the microplate wells, add the assay buffer, the diluted inhibitor (or solvent control), and the HIV protease.
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the specific substrate used.
-
-
Data Analysis:
-
The initial reaction velocities (rates of fluorescence increase) are calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor).
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) of the substrate are known.
-
Conclusion
This compound is a potent inhibitor of both HIV-1 and HIV-2 proteases, with a clear mechanism of action. The available quantitative data demonstrates its high affinity for these viral enzymes. While specific, detailed experimental protocols for its characterization are not fully accessible in the public domain, established methodologies for HIV protease inhibitor screening provide a solid framework for its evaluation. Further research to fully elucidate its enzymatic kinetic parameters would provide a more complete understanding of its inhibitory profile.
References
Methodological & Application
Application Notes and Protocols for CGP 53820 Cell-Based Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 53820 is a potent, pseudosymmetric inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1] The HIV protease is an aspartic acid protease responsible for cleaving viral polyprotein precursors into mature, functional proteins, a necessary step for the production of infectious virions.[1] By binding to the active site of the protease, this compound competitively inhibits its function, thereby preventing viral maturation and replication. These application notes provide a detailed protocol for a cell-based assay to evaluate the antiviral efficacy of this compound against HIV-1.
Mechanism of Action
This compound acts as a competitive inhibitor of the HIV protease. The viral protease is essential for the post-translational processing of the Gag and Gag-Pol polyproteins, which are cleaved into smaller, functional proteins and enzymes such as reverse transcriptase, integrase, and the protease itself. Inhibition of this cleavage by this compound results in the production of immature, non-infectious viral particles.
References
Application Notes and Protocols for X-ray Crystallography of CGP 53820 in Complex with HIV Protease
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the X-ray crystallographic analysis of CGP 53820, a pseudosymmetric inhibitor, in complex with Human Immunodeficiency Virus (HIV) protease. The information herein is compiled from the experimental data available in the Protein Data Bank (PDB) and established crystallographic methodologies.
Introduction
This compound is an inhibitor of HIV protease, an enzyme critical for the life cycle of the HIV virus.[1] Understanding the three-dimensional structure of this inhibitor bound to its target is crucial for structure-based drug design and the development of more potent and specific antiviral therapies. X-ray crystallography is a powerful technique to elucidate the atomic-level details of this interaction. This protocol outlines the key steps from crystallization to structure determination.
Quantitative Data Summary
The following tables summarize the key quantitative data from the X-ray crystallographic analysis of the HIV-2 protease in complex with this compound (PDB ID: 1HII).[2]
Table 1: Crystallization Conditions for HIV-2 Protease in Complex with this compound [2]
| Parameter | Value |
| Crystal ID | 1 |
| Method | Other |
| pH | Not Specified |
| Temperature | Not Specified |
| Drop Composition | 2 mg/ml enzyme, 10 mg/ml dimethylsulfoxide |
| Reservoir Solution | 0.1 M sodium acetate, 15-30% saturated ammonium sulfate |
Table 2: X-ray Data Collection and Refinement Statistics (PDB ID: 1HII) [2]
| Parameter | Value |
| Resolution (Å) | 6.00 - 2.30 |
| Space Group | P 21 21 21 |
| Unit Cell Lengths (Å) | a=33.40, b=64.20, c=99.50 |
| Unit Cell Angles (°) | α=90.00, β=90.00, γ=90.00 |
| R-merge | 0.051 (overall), 0.190 (outer shell) |
| Completeness (%) | 94.3 |
| Redundancy | 4.13 |
| R-factor | 0.138 |
| RMSD Bond Length (Å) | 0.012 |
| RMSD Bond Angle (°) | 1.530 |
| Data Reduction Software | MADNES |
| Phasing Software | X-PLOR |
| Refinement Software | TNT |
Experimental Protocols
This section details the methodologies for the crystallization and X-ray crystallographic analysis of the this compound-HIV protease complex.
Protein Preparation
-
Expression and Purification of HIV Protease: The HIV-1 and HIV-2 proteases are typically expressed in E. coli and purified to homogeneity using standard chromatographic techniques, such as affinity and size-exclusion chromatography.
-
Inhibitor Preparation: this compound is synthesized and purified. A stock solution is prepared, typically in an organic solvent like dimethyl sulfoxide (DMSO).
Crystallization
The following protocol is based on the reported conditions for the HIV-2 protease-CGP 53820 complex.[2]
-
Complex Formation: The purified HIV protease is incubated with a molar excess of this compound to ensure complete binding.
-
Crystallization Setup: The hanging drop vapor diffusion method is commonly used.
-
Drop: Mix equal volumes of the protein-inhibitor complex solution (e.g., 2 mg/ml enzyme in a suitable buffer) and the reservoir solution. The original report also included 10 mg/ml DMSO in the drop.[2]
-
Reservoir: The reservoir solution consists of 0.1 M sodium acetate and 15-30% saturated ammonium sulfate.[2]
-
-
Incubation: The crystallization plates are incubated at a constant temperature (e.g., 4°C or room temperature) and monitored for crystal growth over several days to weeks.
X-ray Data Collection
-
Crystal Mounting: Once suitable crystals are obtained, they are carefully mounted in a cryo-loop and flash-cooled in liquid nitrogen to minimize radiation damage during data collection.
-
Data Collection Strategy: A complete dataset is collected by rotating the crystal in the X-ray beam.[3] The rotation range and oscillation angle are optimized to ensure all unique reflections are measured with minimal overlaps.[4][5]
-
X-ray Source: Data is typically collected at a synchrotron source to obtain high-intensity X-rays.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and determine the unit cell parameters and space group.[6] Software such as MOSFLM or HKL2000 is commonly used for this purpose.[5]
Structure Determination and Refinement
-
Phasing: The phase problem is solved using molecular replacement, utilizing a previously determined structure of HIV protease as a search model.
-
Model Building and Refinement: An initial model of the protein-inhibitor complex is built into the electron density map. This model is then refined using software like TNT or PHENIX to improve the fit to the experimental data and optimize the geometry.[2]
-
Validation: The final structure is validated using tools like PROCHECK to assess its stereochemical quality.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the X-ray crystallography of the this compound-HIV protease complex.
HIV Protease Inhibition Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting HIV maturation.
References
- 1. Comparative analysis of the X-ray structures of HIV-1 and HIV-2 proteases in complex with this compound, a novel pseudosymmetric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1hii - COMPARATIVE ANALYSIS OF THE X-RAY STRUCTURES OF HIV-1 AND HIV-2 PROTEASES IN COMPLEX WITH this compound, A NOVEL PSEUDOSYMMETRIC INHIBITOR - Experimental details - Protein Data Bank Japan [pdbj.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. User Guide - Data Collection and Processing [smb.slac.stanford.edu]
- 5. X-ray Data Processing [mol-xray.princeton.edu]
- 6. youtube.com [youtube.com]
Application Notes and Protocols: Recombinant HIV Protease Expression for Cgp 53820 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the expression, purification, and characterization of recombinant Human Immunodeficiency Virus (HIV) protease and its subsequent use in inhibitory studies with Cgp 53820, a potent HIV protease inhibitor.
Introduction
HIV protease is an essential enzyme for the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. This makes it a prime target for antiretroviral drug development. This compound is a pseudosymmetric inhibitor of HIV protease, demonstrating high efficacy against both HIV-1 and HIV-2 proteases. Accurate in vitro studies using highly pure and active recombinant HIV protease are crucial for understanding the inhibitory mechanism and kinetics of compounds like this compound.
This document outlines the protocols for expressing recombinant HIV-1 protease in Escherichia coli, its purification from inclusion bodies, and the subsequent enzymatic assays to determine the inhibitory constants of this compound.
Data Presentation
Table 1: Recombinant HIV-1 Protease Expression and Purification Summary
| Expression System | Vector | Fusion Tag | Purification Method | Yield | Specific Activity (nmol min⁻¹ mg⁻¹) | Reference |
| E. coli | pET32a(+) | N-terminal autocleavage site, C-terminal TEV site and 6x His-tag | Q-Sepharose and Ni-Sepharose chromatography | 4 mg/L of cell culture | 1190 | [1][2] |
| E. coli | pGEX-KG | N-terminal GST | Sephadex G-50 and CM-23 cellulose chromatography | >1 mg/L of cell culture | 848.7 | [3] |
| E. coli | Not Specified | None | Not Specified | 30 mg/500 g wet weight of cells | Not Specified | [4] |
| E. coli | pET102/D.TOPO | His-tag and HP-thioredoxin | Ni-NTA affinity chromatography | 85-100 µg/mL | Not Specified | [5] |
Table 2: Inhibitory Activity of this compound against HIV Protease
| Target Enzyme | Inhibition Constant (Ki) | Reference |
| HIV-1 Protease | 9 nM | [6] |
| HIV-2 Protease | 53 nM | [6] |
Experimental Protocols
Recombinant HIV-1 Protease Expression
This protocol is adapted from established methods for high-level expression of HIV-1 protease in E. coli.[1][2][7]
a. Vector Construction:
-
The coding sequence for HIV-1 protease is amplified via PCR.
-
The PCR product is then cloned into an appropriate expression vector, such as pET32a(+), which allows for the addition of a C-terminal 6x His-tag for purification and an N-terminal autocleavage site to facilitate the release of the mature protease.[1][2]
-
The final construct is verified by DNA sequencing.
b. Transformation and Expression:
-
The expression vector is transformed into a suitable E. coli expression strain, such as BL21 (DE3).
-
A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic and grown overnight at 37°C with shaking.
-
The starter culture is then used to inoculate a larger volume of LB medium.
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
The culture is then incubated for an additional 3-4 hours at 37°C. Due to the toxicity of HIV protease, expression often results in the formation of insoluble inclusion bodies.[3][4][7]
Purification of Recombinant HIV-1 Protease from Inclusion Bodies
a. Cell Lysis and Inclusion Body Isolation:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA) and lyse the cells by sonication on ice.
-
Centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins.[7]
b. Solubilization and Refolding:
-
Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).
-
Refold the solubilized protease by rapid or stepwise dialysis against a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 5 mM DTT) at 4°C.[3]
c. Chromatographic Purification:
-
Clarify the refolded protease solution by centrifugation or filtration.
-
Load the solution onto a Ni-NTA affinity column to capture the His-tagged protease.
-
Wash the column extensively with a wash buffer containing a low concentration of imidazole.
-
Elute the protease with an elution buffer containing a higher concentration of imidazole.
-
For further purification, an ion-exchange chromatography step (e.g., Q-Sepharose) can be employed.[1][2]
-
Analyze the purity of the final protein sample by SDS-PAGE. The expected molecular weight of mature HIV-1 protease is approximately 11-13 kDa.[1][2][3]
HIV Protease Activity Assay and this compound Inhibition Study
This protocol utilizes a fluorometric assay to determine the kinetic parameters of this compound.
a. Assay Principle: The assay is based on the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by HIV protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity.
b. Materials:
-
Purified recombinant HIV-1 protease
-
Fluorogenic HIV protease substrate (e.g., based on the Gag-Pol cleavage site)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.7, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)[1][2]
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
c. Assay Protocol:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the this compound dilutions (or DMSO for the control), and the purified HIV-1 protease.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen substrate.
d. Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.
-
Plot the reaction velocities against the substrate concentration to determine the Michaelis-Menten kinetics of the enzyme.
-
To determine the inhibition constant (Ki) for this compound, perform the assay with varying concentrations of both the substrate and the inhibitor.
-
Analyze the data using non-linear regression fitting to an appropriate model for competitive, non-competitive, or uncompetitive inhibition (e.g., using Lineweaver-Burk or Dixon plots). This compound is a competitive inhibitor.
Visualizations
Caption: Experimental workflow for recombinant HIV protease expression and inhibition studies.
Caption: Competitive inhibition of HIV protease by this compound.
References
- 1. scholar.vnu.edu.vn [scholar.vnu.edu.vn]
- 2. An efficient procedure for the expression and purification of HIV-1 protease from inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and purification of active form of HIV-1 protease from E.coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Large scale expression and purification of recombinant HIV-1 proteinase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cloning and Expression of Soluble Recombinant HIV-1 CRF35 Protease-HP Thioredoxin Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Expression and Purification of HIV-1 Protease and the Establishment of a Method for Protease Inhibitor Screening [virosin.org]
Application Notes and Protocols for CGP 53820 in T-Cell Based HIV Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 53820 is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle. By blocking the protease, this compound prevents the maturation of viral particles, rendering them non-infectious. These application notes provide a summary of the available data on this compound and detailed protocols for its use in T-cell based HIV infection models, which are crucial for preclinical evaluation of antiretroviral compounds.
Data Presentation
| Parameter | Virus Type | Value | Reference |
| Ki (Inhibition Constant) | HIV-1 Protease | 9 nM | [1][2] |
| Ki (Inhibition Constant) | HIV-2 Protease | 53 nM | [1][2] |
Mechanism of Action and Effects on T-Cell Signaling
This compound's primary mechanism of action is the direct inhibition of HIV protease. This action occurs late in the viral replication cycle, preventing the cleavage of Gag and Gag-Pol polyproteins, which are essential for the formation of mature, infectious virions.
Beyond its direct antiviral effect, the class of HIV protease inhibitors, to which this compound belongs, has been shown to have broader effects on T-cell biology, particularly in the context of HIV infection. These off-target effects can contribute to the overall therapeutic benefit by modulating the host immune response.
Key Signaling Pathways Affected:
-
Apoptosis: HIV infection is associated with increased T-cell apoptosis (programmed cell death). At therapeutic concentrations, HIV protease inhibitors have been observed to have anti-apoptotic effects, potentially by preserving the mitochondrial transmembrane potential. Conversely, at supra-therapeutic concentrations, they may induce apoptosis.
-
NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of immune responses and is often hijacked by HIV to promote its own replication. Some studies suggest that HIV protease inhibitors can block the activation of NF-κB, thereby potentially reducing viral transcription and inflammation.
Mandatory Visualizations
Caption: Workflow for evaluating this compound in T-cell HIV models.
Caption: Mechanism of action of this compound on HIV protease.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in T-cell based HIV infection models.
Protocol 1: In Vitro HIV-1 Infection of a T-Cell Line (e.g., Jurkat, CEM)
Objective: To establish a reproducible in vitro HIV-1 infection model in a T-cell line for screening the antiviral activity of this compound.
Materials:
-
T-cell line (e.g., Jurkat, CEM-GFP[3])
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
HIV-1 laboratory-adapted strain (e.g., NL4-3)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Maintain the T-cell line in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator. Cells should be in the logarithmic growth phase.
-
Cell Seeding: On the day of the experiment, count the cells and adjust the concentration to 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension (1 x 10^5 cells) into the wells of a 96-well plate.
-
Drug Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a no-drug control.
-
Infection: Add 50 µL of HIV-1 stock (at a pre-determined multiplicity of infection, MOI) to each well.
-
Incubation: Incubate the plates for 3-7 days at 37°C in a humidified 5% CO2 incubator.
-
Quantification of Viral Replication:
-
At the end of the incubation period, centrifuge the plates at 300 x g for 5 minutes.
-
Carefully collect 100 µL of the culture supernatant from each well.
-
Measure the concentration of HIV-1 p24 antigen in the supernatants using a commercial p24 ELISA kit according to the manufacturer's instructions[4][5][6][7].
-
-
Data Analysis: Calculate the percentage of viral inhibition for each concentration of this compound compared to the no-drug control. Determine the EC50 (50% effective concentration) value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: HIV-1 Protease Inhibition Assay (Biochemical)
Objective: To directly measure the inhibitory activity of this compound on recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic HIV-1 protease substrate
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
This compound (stock solution in DMSO)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
Diluted this compound or vehicle control (DMSO)
-
Recombinant HIV-1 protease
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for the substrate. Measure the fluorescence intensity at regular intervals (e.g., every minute) for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 (50% inhibitory concentration) value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Protocol 3: Assessment of T-Cell Apoptosis
Objective: To evaluate the effect of this compound on T-cell apoptosis in the context of HIV-1 infection.
Materials:
-
HIV-1 infected and uninfected T-cells (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After the desired incubation period with this compound, harvest the T-cells from the 96-well plates.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are live cells.
-
Annexin V-positive/PI-negative cells are early apoptotic cells.
-
Annexin V-positive/PI-positive cells are late apoptotic/necrotic cells.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group. Compare the levels of apoptosis in this compound-treated cells to the untreated and vehicle controls in both HIV-1 infected and uninfected cultures.
Conclusion
This compound is a potent inhibitor of HIV protease. The provided protocols offer a framework for evaluating its antiviral efficacy and its effects on T-cell viability in relevant in vitro models. While specific cell-based antiviral data for this compound is limited in publicly available literature, the methodologies described here are standard in the field and can be readily adapted to generate such data. Further investigation into the specific effects of this compound on T-cell signaling pathways will provide a more comprehensive understanding of its overall mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative analysis of the X-ray structures of HIV-1 and HIV-2 proteases in complex with this compound, a novel pseudosymmetric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
- 5. goldengatebio.com [goldengatebio.com]
- 6. abcam.com [abcam.com]
- 7. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Kinase Activity with FRET-based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful, non-destructive technique used to measure the proximity and interaction of molecules. In cell biology, FRET-based biosensors have become indispensable tools for monitoring the dynamic activity of intracellular signaling pathways in real-time and with high spatiotemporal resolution. This document provides detailed application notes and protocols for utilizing FRET-based assays to monitor the activity of protein kinases, with a specific focus on the Extracellular signal-Regulated Kinase (ERK) pathway, a critical regulator of cell proliferation, differentiation, and survival.[1][2][3][4][5] These protocols can be adapted to study the effects of small molecule inhibitors on kinase activity.
Principle of FRET-based Kinase Biosensors
Genetically encoded FRET-based kinase biosensors are single fusion proteins containing a donor fluorophore (e.g., Cyan Fluorescent Protein - CFP) and an acceptor fluorophore (e.g., Yellow Fluorescent Protein - YFP).[6] These fluorophores are linked by a substrate peptide specific to the kinase of interest and a phospho-binding domain.[7][8] In the inactive state, the donor and acceptor are spatially separated. Upon phosphorylation of the substrate peptide by the active kinase, the phospho-binding domain interacts with the phosphorylated peptide, inducing a conformational change that brings the donor and acceptor fluorophores into close proximity (typically within 10 nm).[6][9] This proximity allows for FRET to occur, where the excited donor fluorophore non-radiatively transfers its energy to the acceptor fluorophore. This results in a decrease in donor emission and an increase in acceptor emission, which can be measured and quantified as a FRET ratio.[10][11]
Featured Application: Monitoring ERK Activity
The Ras-Raf-MEK-ERK pathway is a highly conserved signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression.[1][2][3] Dysregulation of this pathway is a common feature in many cancers, making it a key target for drug development. FRET biosensors, such as the ERK Activity Reporter (EKAR), allow for the dynamic measurement of ERK activity in living cells.[7][8][12]
Signaling Pathway
The ERK/MAPK signaling cascade begins with the activation of a receptor tyrosine kinase (RTK) at the cell surface by an extracellular ligand (e.g., Epidermal Growth Factor, EGF).[2][4] This triggers a series of downstream phosphorylation events, culminating in the activation of ERK. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, altering gene expression.[4][5]
Experimental Protocols
Protocol 1: Live-Cell Imaging of ERK Activity using a FRET Biosensor
This protocol describes the steps for transiently transfecting cells with a FRET-based ERK biosensor and performing live-cell imaging to monitor ERK activity upon stimulation.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 Transfection Reagent
-
Plasmid DNA for ERK FRET biosensor (e.g., EKAR2G)
-
Phosphate-Buffered Saline (PBS)
-
Epidermal Growth Factor (EGF)
-
Microscope equipped for live-cell imaging with CFP and YFP filter sets
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293T cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of imaging.
-
-
Transfection:
-
On the day of transfection, dilute the ERK FRET biosensor plasmid DNA in Opti-MEM.
-
In a separate tube, dilute Lipofectamine 2000 in Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the DNA-lipid complexes to the cells dropwise.
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
-
Live-Cell Imaging:
-
Before imaging, replace the culture medium with imaging medium (e.g., DMEM without phenol red).
-
Mount the dish on the microscope stage, enclosed in a chamber maintained at 37°C and 5% CO2.
-
Acquire baseline images in both the CFP and FRET (YFP emission after CFP excitation) channels for several minutes.
-
Add EGF to the medium to stimulate the ERK pathway.
-
Continue acquiring images at regular intervals to monitor the change in FRET ratio over time.
-
-
Data Analysis:
-
For each time point, calculate the FRET ratio by dividing the intensity of the FRET channel by the intensity of the CFP channel.
-
Normalize the FRET ratio to the baseline to determine the fold change in ERK activity.
-
Experimental Workflow
Protocol 2: In Vitro Kinase Assay using a Purified FRET Biosensor
This protocol is suitable for high-throughput screening of kinase inhibitors in a cell-free system.
Materials:
-
Purified recombinant active kinase (e.g., ERK2)
-
Purified FRET biosensor protein
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Test compounds (e.g., kinase inhibitors) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of measuring CFP and YFP fluorescence
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture containing the kinase assay buffer, purified FRET biosensor, and the test compound or DMSO (vehicle control).
-
Add the reaction mixture to the wells of the 384-well plate.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in the CFP and YFP channels using the plate reader.
-
-
Data Analysis:
-
Calculate the FRET ratio for each well.
-
Determine the percent inhibition of the test compound by comparing the FRET ratio in the presence of the compound to the positive (no inhibitor) and negative (no ATP) controls.
-
Plot the percent inhibition as a function of compound concentration to determine the IC50 value.
-
Data Presentation
Quantitative data from FRET-based assays can be effectively summarized in tables for easy comparison.
Table 1: Example Data from a Live-Cell Imaging Experiment
| Condition | Baseline FRET Ratio (Mean ± SD) | Peak FRET Ratio (Mean ± SD) | Fold Change in FRET Ratio |
| Control (no stimulation) | 1.25 ± 0.05 | 1.28 ± 0.06 | 1.02 |
| EGF Stimulation (100 ng/mL) | 1.24 ± 0.04 | 1.86 ± 0.08 | 1.50 |
| EGF + Inhibitor X (10 µM) | 1.26 ± 0.05 | 1.39 ± 0.07 | 1.10 |
Table 2: Example Data from an In Vitro Kinase Inhibitor Screening Assay
| Compound | Concentration (µM) | FRET Ratio (Mean ± SD) | Percent Inhibition |
| No Inhibitor (Positive Control) | - | 2.54 ± 0.12 | 0% |
| No ATP (Negative Control) | - | 1.10 ± 0.08 | 100% |
| Inhibitor Y | 0.1 | 2.15 ± 0.10 | 27% |
| Inhibitor Y | 1 | 1.62 ± 0.09 | 64% |
| Inhibitor Y | 10 | 1.15 ± 0.07 | 97% |
| IC50 for Inhibitor Y | ~0.5 µM |
Troubleshooting and Considerations
-
Low FRET Signal: Ensure optimal expression levels of the biosensor, as overexpression can lead to artifacts. Verify the functionality of the kinase and the integrity of the biosensor.
-
Phototoxicity: Minimize exposure to excitation light to reduce phototoxicity and photobleaching. Use the lowest possible laser power and exposure time.
-
Spectral Bleed-through: Correct for spectral bleed-through of the donor emission into the acceptor channel and direct excitation of the acceptor by the donor excitation wavelength.[11]
-
Control Experiments: Always include appropriate controls, such as cells expressing only the donor or acceptor fluorophore, and positive and negative controls for kinase activity.[9]
Conclusion
FRET-based assays offer a robust and sensitive method for monitoring kinase activity in both live cells and in vitro systems.[13][14][15] The detailed protocols and application notes provided here serve as a comprehensive guide for researchers to effectively utilize this technology in their studies of cellular signaling and for the discovery and characterization of novel kinase inhibitors. The adaptability of these methods allows for their application to a wide range of kinases and signaling pathways.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 5. Extracellular signal-regulated kinases - Wikipedia [en.wikipedia.org]
- 6. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of ERK Activity Sensor, an in vitro, FRET-based sensor of Extracellular Regulated Kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. laser.ceb.cam.ac.uk [laser.ceb.cam.ac.uk]
- 12. Measuring ERK Activity Dynamics in Single Living Cells Using FRET Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FRET biosensor-based kinase inhibitor screen for ERK and AKT activity reveals differential kinase dependencies for proliferation in TNBC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinetic Studies of CGP 53820
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for kinetic studies of CGP 53820, a pseudosymmetric inhibitor of Human Immunodeficiency Virus (HIV) protease. Detailed protocols for determining the inhibition constants (Ki) against HIV-1 and HIV-2 proteases are provided, along with a summary of its inhibitory activity and a visualization of its target's role in the viral life cycle.
Introduction
This compound is a potent inhibitor of the aspartic acid proteases encoded by HIV-1 and HIV-2. These proteases are essential for the viral life cycle, as they are responsible for cleaving the Gag and Gag-Pol polyprotein precursors into mature, functional viral proteins. Inhibition of this process prevents the formation of infectious virions, making HIV protease a critical target for antiretroviral therapy. Understanding the kinetic parameters of this compound is crucial for its development and characterization as a potential therapeutic agent.
Data Presentation
The inhibitory activity of this compound against HIV-1 and HIV-2 proteases is summarized in the table below. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, with a lower Ki value indicating a more potent inhibitor.
| Enzyme | Inhibitor | Ki (nM)[1] |
| HIV-1 Protease | This compound | 9 |
| HIV-2 Protease | This compound | 53 |
Signaling Pathway
The diagram below illustrates the role of HIV protease in the viral maturation process, which is the pathway targeted by this compound.
Caption: HIV Protease Signaling Pathway.
Experimental Protocols
This section provides a detailed methodology for determining the inhibition constant (Ki) of this compound against HIV-1 and HIV-2 proteases using a fluorometric assay.
Experimental Workflow
The following diagram outlines the major steps in the kinetic analysis of this compound.
Caption: Experimental Workflow for Ki Determination.
Materials and Reagents
-
Enzymes: Recombinant HIV-1 protease and HIV-2 protease.
-
Inhibitor: this compound.
-
Substrate: A fluorogenic peptide substrate for HIV protease (e.g., a FRET-based substrate).
-
Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7.
-
DMSO: For dissolving this compound.
-
96-well black microplates: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation at ~340 nm and emission at ~490 nm.
Preparation of Solutions
-
Assay Buffer: Prepare a stock solution of the assay buffer and ensure the pH is accurately adjusted.
-
Enzyme Stock Solution: Reconstitute the lyophilized HIV-1 and HIV-2 proteases in the assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme stock to the desired final concentration (e.g., 10 nM) in cold assay buffer.
-
Substrate Stock Solution: Dissolve the fluorogenic substrate in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light. On the day of the experiment, dilute the substrate to the desired final concentration (typically at or below the Km value for the specific substrate) in the assay buffer.
-
Inhibitor Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Prepare a series of dilutions in DMSO to create a range of inhibitor concentrations for the assay. A typical 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM).
Assay Protocol for Ki Determination
This protocol is based on the principles of competitive inhibition assays.
-
Assay Plate Preparation:
-
Add 2 µL of the serially diluted this compound solutions to the appropriate wells of a 96-well black microplate.
-
For the "no inhibitor" control wells, add 2 µL of DMSO.
-
For the "no enzyme" control wells (background fluorescence), add 2 µL of DMSO.
-
-
Enzyme Addition and Pre-incubation:
-
Add 88 µL of the diluted enzyme solution (e.g., 10 nM final concentration) to all wells except the "no enzyme" controls.
-
To the "no enzyme" control wells, add 88 µL of assay buffer.
-
Mix gently by shaking the plate for 30 seconds.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of the diluted substrate solution to all wells. The final reaction volume will be 100 µL.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) in kinetic mode. The excitation and emission wavelengths should be set according to the specifications of the fluorogenic substrate (e.g., Ex/Em = 340/490 nm).
-
Data Analysis
-
Calculate Initial Reaction Velocities (V0):
-
For each well, plot the fluorescence intensity versus time.
-
Determine the initial velocity (V0) by calculating the slope of the linear portion of the curve.
-
-
Determine IC50:
-
Subtract the background fluorescence (from "no enzyme" controls) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V0 with inhibitor / V0 without inhibitor)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
-
Calculate Ki:
-
For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km)
-
Where:
-
[S] is the concentration of the substrate used in the assay.
-
Km is the Michaelis-Menten constant for the substrate with the specific enzyme. The Km value should be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations in the absence of the inhibitor.
-
-
By following these protocols, researchers can accurately determine the kinetic parameters of this compound and other HIV protease inhibitors, which is essential for understanding their mechanism of action and for the development of new antiretroviral therapies.
References
CGP 53820: Application Notes and Protocols for Structural Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 53820 is a potent, pseudosymmetric inhibitor of Human Immunodeficiency Virus (HIV) protease, a critical enzyme in the viral life cycle.[1] As an aspartic protease, HIV protease is responsible for the post-translational cleavage of Gag and Gag-Pol polyproteins, a process essential for the maturation of infectious virions.[2][3] Inhibition of this enzyme renders the resulting viral particles non-infectious, making it a key target for antiretroviral therapy. The high-resolution crystal structures of this compound in complex with both HIV-1 and HIV-2 proteases have provided invaluable insights into the molecular basis of its inhibitory activity and have guided the rational design of other protease inhibitors.[4] These structural studies have elucidated key interactions within the enzyme's active site and have helped to explain differences in inhibitor binding between the two viral subtypes.[4]
Applications in Structural Biology
This compound serves as a valuable tool in the structural investigation of HIV protease. Its primary applications include:
-
Co-crystallization: Facilitating the crystallization of HIV protease by stabilizing the protein in a defined conformation, enabling high-resolution X-ray crystallographic studies.
-
Structure-Activity Relationship (SAR) Studies: Acting as a reference compound for understanding how molecular interactions contribute to binding affinity and inhibitory potency.
-
Comparative Structural Analysis: Enabling the detailed comparison of the active sites of HIV-1 and HIV-2 proteases, highlighting subtle differences that can be exploited for the design of subtype-specific or broad-spectrum inhibitors.[4]
-
Fragment-Based Drug Design: The core scaffold of this compound can inform the design of novel inhibitor fragments.
Quantitative Data
The following table summarizes the key quantitative data for this compound in the context of its interaction with HIV proteases.
| Parameter | HIV-1 Protease | HIV-2 Protease | Reference |
| Inhibition Constant (Ki) | 9 nM | 53 nM | [1] |
| Crystal Structure Resolution | 2.2 Å | 2.3 Å | [4] |
Signaling Pathway: HIV Protease in Viral Maturation
The following diagram illustrates the role of HIV protease in the viral life cycle and the mechanism of action of inhibitors like this compound.
Experimental Protocols
The following protocols provide a generalized methodology for the co-crystallization of HIV-1 protease with this compound, based on established procedures.
I. Expression and Purification of HIV-1 Protease
-
Expression: A mutated, stabilized variant of HIV-1 protease is typically expressed in E. coli BL21(DE3) cells. Mutations are introduced to minimize autoproteolysis and prevent cysteine oxidation.
-
Inclusion Body Isolation: The expressed protease, which accumulates in inclusion bodies, is harvested by cell lysis and centrifugation.
-
Refolding and Purification: The inclusion bodies are solubilized in a denaturing buffer (e.g., 6M guanidine hydrochloride) and the protease is refolded by rapid dilution into a refolding buffer. The refolded, active protease is then purified using a combination of ion-exchange and size-exclusion chromatography.
II. Co-crystallization of HIV-1 Protease with this compound
This protocol is adapted from methodologies used for crystallizing HIV-1 protease with various inhibitors.
-
Complex Formation:
-
Dissolve purified HIV-1 protease to a final concentration of 1-2 mg/mL in a buffer such as 50 mM sodium acetate, pH 5.0.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Add this compound to the protease solution to a final molar excess of 5-fold.
-
Incubate the mixture on ice for at least 1 hour to allow for complex formation.
-
-
Crystallization (Vapor Diffusion Method):
-
Reservoir Solution: Prepare a reservoir solution containing a precipitant such as 0.05-1.0 M ammonium sulfate in a buffer (e.g., 50 mM sodium citrate-phosphate) at a pH between 5.0 and 6.0.
-
Hanging or Sitting Drop Setup:
-
Pipette 1 µL of the protein-inhibitor complex solution onto a siliconized glass coverslip (for hanging drop) or into the well of a crystallization plate (for sitting drop).
-
Add 1 µL of the reservoir solution to the protein drop.
-
Seal the coverslip over the reservoir or the plate with clear sealing tape.
-
-
Incubation: Incubate the crystallization plates at a constant temperature, typically 4°C or room temperature.
-
Crystal Growth: Crystals typically appear within a few days to a week. They can be monitored for growth using a microscope.
-
III. X-ray Diffraction Data Collection
-
Crystal Harvesting:
-
Carefully transfer a single crystal from the drop into a cryoprotectant solution. The cryoprotectant is usually the reservoir solution supplemented with a cryoprotecting agent (e.g., 20-25% glycerol or ethylene glycol) to prevent ice formation during flash-cooling.
-
Soak the crystal in the cryoprotectant solution for a short period.
-
-
Flash-Cooling:
-
Loop out the crystal using a cryo-loop and immediately plunge it into liquid nitrogen.
-
-
Data Collection:
-
Mount the frozen crystal on a goniometer in a cryostream on a synchrotron beamline.
-
Collect X-ray diffraction data at a wavelength of approximately 1 Å.
-
-
Data Processing:
-
Process the diffraction data using software such as XDS or HKL2000 to determine the unit cell parameters, space group, and to integrate the reflection intensities.
-
The structure can then be solved using molecular replacement with a known HIV protease structure as a search model.
-
Experimental Workflow
The diagram below outlines the general workflow for the structural determination of HIV protease in complex with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 4. Comparative analysis of the X-ray structures of HIV-1 and HIV-2 proteases in complex with this compound, a novel pseudosymmetric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CGP 53820 Concentration in Antiviral Assays
Welcome to the technical support center for the use of CGP 53820 in antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary antiviral target?
This compound is a potent, pseudosymmetric inhibitor of Human Immunodeficiency Virus (HIV) protease, an enzyme critical for the viral life cycle. It targets both HIV-1 and HIV-2 proteases, preventing the cleavage of viral polyproteins into their functional forms, thus inhibiting the maturation of infectious virions.
Q2: What are the known inhibitory constants (Ki) for this compound?
This compound has been shown to have the following inhibitory constants in biochemical assays:
| Virus Target | Ki (nM) |
| HIV-1 Protease | 9 |
| HIV-2 Protease | 53 |
Data from: Priestle, J. P., et al. (1995). Structure : the journal of the Foldright Programme.
Q3: What is a recommended starting concentration range for this compound in a cell-based antiviral assay?
Q4: How should I determine the cytotoxicity of this compound?
It is essential to assess the cytotoxicity of this compound in your chosen cell line to determine the therapeutic window. This is typically done by calculating the 50% cytotoxic concentration (CC50) using a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo). The selectivity index (SI), which is the ratio of CC50 to the 50% effective concentration (EC50 or IC50), is a critical parameter for evaluating the antiviral potential of the compound. An SI value of 10 or greater is generally considered significant.
Q5: What are the key differences between a biochemical and a cell-based assay for testing this compound?
-
Biochemical assays use purified HIV protease and a synthetic substrate. They are useful for determining direct enzyme inhibition (Ki) and for high-throughput screening. However, they do not provide information on cell permeability, metabolism, or cytotoxicity.
-
Cell-based assays use virus-infected cells to measure the inhibition of viral replication. These assays provide more biologically relevant data, including the compound's ability to enter cells and its effect on the complete viral life cycle. They are essential for determining the IC50 and CC50 values.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No antiviral activity observed | - Inappropriate concentration: The concentration of this compound may be too low. - Compound instability: The compound may be degrading in the cell culture medium. - Low cell permeability: The compound may not be efficiently entering the cells. - Assay readout issue: The method used to measure viral replication may not be sensitive enough. | - Perform a wider dose-response experiment, starting from a lower concentration (e.g., 0.1 nM) and going up to a higher concentration (e.g., 10 µM). - Prepare fresh stock solutions of this compound for each experiment. Minimize freeze-thaw cycles. - If permeability is suspected, consider using a different cell line or a biochemical assay to confirm direct enzyme inhibition. - Ensure your positive controls (other known HIV protease inhibitors) are working as expected. Validate your assay's sensitivity. |
| High cytotoxicity observed | - Concentration too high: The concentrations of this compound being used may be toxic to the cells. - Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. - Cell line sensitivity: The chosen cell line may be particularly sensitive to the compound. | - Lower the concentration range of this compound in your experiments. - Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.5% for DMSO). Include a solvent-only control. - Test the cytotoxicity of this compound on multiple cell lines to identify a more robust model. |
| High variability between replicates | - Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability. - Uneven cell seeding: Inconsistent cell numbers across wells can affect the results. - Compound precipitation: this compound may be precipitating out of solution at higher concentrations. | - Use calibrated pipettes and ensure proper mixing of all solutions. - Ensure a single-cell suspension before seeding and check for even cell distribution in the plate. - Visually inspect the wells for any signs of precipitation. If observed, consider using a lower top concentration or a different solvent system. |
Experimental Protocols
Biochemical HIV-1 Protease Inhibition Assay
This protocol provides a general framework for a fluorogenic biochemical assay.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 10 µL of each this compound dilution to the wells of the microplate. Include a positive control (a known HIV-1 protease inhibitor) and a no-inhibitor control.
-
Add 80 µL of HIV-1 Protease solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.
-
Calculate the rate of reaction for each concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Cell-Based HIV-1 Infectivity Assay
This is a general protocol for a cell-based assay using a reporter virus.
Materials:
-
A suitable cell line (e.g., TZM-bl, CEM-GGR-luc)
-
HIV-1 reporter virus (e.g., expressing luciferase or GFP)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom white or black microplate
-
Reagents for detecting the reporter signal (e.g., luciferase substrate, flow cytometer)
Procedure:
-
Seed the cells in the 96-well plate at an optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a no-drug control.
-
Infect the cells with the HIV-1 reporter virus at a pre-determined multiplicity of infection (MOI).
-
Incubate the plate for 48-72 hours.
-
Measure the reporter gene expression (e.g., luminescence for luciferase, fluorescence for GFP).
-
Calculate the percent inhibition of viral replication for each concentration and determine the IC50 value.
-
In a parallel plate without virus, perform a cytotoxicity assay (e.g., MTT) with the same concentrations of this compound to determine the CC50.
Visualizations
Caption: Mechanism of action of this compound in the HIV life cycle.
Caption: General experimental workflows for biochemical and cell-based assays.
Cgp 53820 solubility and stability in culture media
This technical support center provides guidance on the solubility and stability of CGP 53820 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme essential for the viral life cycle. HIV protease is responsible for cleaving the viral Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of new, infectious virions. By binding to the active site of HIV protease, this compound blocks this cleavage process, resulting in the production of immature, non-infectious viral particles.
Q2: In what solvents can I dissolve this compound?
Q3: How should I prepare a stock solution of this compound?
It is crucial to prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO. This stock solution should be stored at -20°C or -80°C to maintain stability. When preparing your working solution, the DMSO stock should be serially diluted in your cell culture medium to the desired final concentration. To avoid precipitation, ensure that the final concentration of DMSO in the culture medium is low, typically less than 0.5% and ideally below 0.1%, as higher concentrations can be toxic to cells.
Q4: How stable is this compound in cell culture media?
The stability of this compound in cell culture media has not been quantitatively determined in the available literature. The stability of small molecules in aqueous solutions like culture media can be influenced by factors such as pH, temperature, and the presence of serum proteins. It is best practice to prepare fresh working solutions from your frozen stock for each experiment. If long-term incubation is required, the stability of the compound under your specific experimental conditions should be validated.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed in culture medium upon adding this compound. | The compound's solubility limit in the aqueous medium has been exceeded. The final DMSO concentration might be too low to maintain solubility. | 1. Ensure the final DMSO concentration is sufficient to keep the compound in solution, while remaining non-toxic to your cells (typically <0.5%).2. Prepare intermediate dilutions of your DMSO stock in the culture medium before making the final dilution.3. Gently vortex the medium while adding the compound to facilitate mixing. |
| Inconsistent or no biological effect observed. | 1. Degradation of the compound in the stock solution or working solution.2. Inaccurate concentration of the stock solution.3. The compound has low potency in your specific cell line or assay. | 1. Prepare fresh working solutions for each experiment. Aliquot your stock solution to avoid repeated freeze-thaw cycles.2. Verify the concentration of your stock solution using a suitable analytical method.3. Perform a dose-response experiment to determine the optimal concentration range for your assay. |
| Cell toxicity observed at the working concentration. | 1. The final DMSO concentration is too high.2. The compound itself is cytotoxic at the tested concentration. | 1. Include a vehicle control (medium with the same final concentration of DMSO) in your experiments to assess the effect of the solvent alone.2. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line. |
Data Presentation
Due to the lack of publicly available quantitative data, the following tables are provided as templates. Researchers should determine these values experimentally for their specific stock solutions and experimental conditions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| DMSO | Data not available | Data not available |
| Ethanol | Data not available | Data not available |
| PBS (pH 7.4) | Data not available | Data not available |
Table 2: Stability of this compound in Culture Media
| Medium | Temperature | Half-life (t½) |
| DMEM + 10% FBS | 37°C | Data not available |
| RPMI-1640 + 10% FBS | 37°C | Data not available |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Calculate the mass of this compound required to make a 10 mM solution. The molecular weight of this compound is required for this calculation. b. Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to the tube. d. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution. e. Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.
-
Procedure: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. c. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. To minimize precipitation, you can first make an intermediate dilution (e.g., 1:100 to get 100 µM) and then a final 1:10 dilution. d. Ensure the final concentration of DMSO in the culture medium is below the toxic level for your cells. e. Use the freshly prepared working solutions immediately.
Visualizations
Caption: Signaling pathway of HIV-1 maturation and the inhibitory action of this compound.
Technical Support Center: Troubleshooting Low Efficacy of Cgp 53820 In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with the HIV-1 and HIV-2 protease inhibitor, Cgp 53820, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My in vitro assay with this compound is showing lower than expected inhibition of HIV protease activity. What are the potential causes?
Several factors can contribute to the low efficacy of this compound in your in vitro assay. These can be broadly categorized into issues with the compound itself, the experimental setup, and the assay methodology.
-
Compound Integrity and Handling:
-
Solubility: this compound, being a peptidomimetic inhibitor, may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent, typically DMSO, before further dilution in aqueous buffers or cell culture media. Precipitation of the compound upon dilution is a common cause of reduced activity.
-
Stability: The stability of this compound in your specific assay buffer or cell culture medium at 37°C for the duration of the experiment may be a factor. Degradation of the compound will lead to a decrease in the effective concentration.
-
Storage: Improper storage of the this compound stock solution can lead to degradation. It is generally recommended to store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.
-
-
Experimental Setup:
-
Assay Type: The observed efficacy can vary between a purely enzymatic assay and a cell-based assay. In cell-based assays, factors like cell permeability, efflux pumps, and off-target effects can influence the compound's effectiveness.
-
Enzyme/Substrate Concentration: In enzymatic assays, the concentrations of the HIV protease and the substrate can impact the apparent IC50 value of the inhibitor. Ensure these are optimized and consistent across experiments.
-
Cell Line and Density: In cell-based assays, the choice of cell line and the cell density at the time of treatment can affect the outcome. Different cell lines may have varying levels of susceptibility to HIV infection and may metabolize the compound differently.
-
-
Assay Methodology:
-
Incubation Times: The pre-incubation time of the enzyme with the inhibitor before adding the substrate, as well as the overall reaction time, can be critical.
-
Detection Method: The sensitivity and linearity of your detection method (e.g., fluorescence, luminescence, colorimetric) can influence the results. Ensure your assay is within the linear range of detection.
-
Q2: How can I troubleshoot potential solubility issues with this compound?
If you suspect insolubility is the cause of low efficacy, consider the following steps:
-
Visual Inspection: After diluting your DMSO stock of this compound into your aqueous buffer or media, visually inspect the solution for any signs of precipitation (cloudiness or visible particles). You can also centrifuge the diluted solution and check for a pellet.
-
Solvent Concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤ 1%) to avoid solvent-induced artifacts. However, for compounds with poor solubility, a slightly higher but still non-toxic concentration of DMSO might be necessary.
-
Serial Dilutions: Prepare serial dilutions of this compound in your final assay buffer or medium and observe for precipitation at each concentration. This can help you determine the solubility limit in your experimental conditions.
-
Sonication: Briefly sonicating the solution after dilution can sometimes help to dissolve small precipitates.
Q3: What are the expected Ki values for this compound?
Having a benchmark for the expected potency is crucial. The reported inhibition constants (Ki) for this compound are:
Your experimentally determined IC50 values may differ from these Ki values depending on the assay conditions, but they should be in a comparable nanomolar range.
Q4: Can the choice of in vitro assay affect the observed efficacy of this compound?
Yes, the choice of assay can significantly impact the results.
-
Enzymatic Assays: These assays directly measure the inhibition of the purified HIV protease. They are useful for determining the direct inhibitory activity of the compound on the enzyme without the complexities of a cellular environment.
-
Cell-Based Assays: These assays measure the inhibition of HIV replication in a cellular context. They provide more physiologically relevant data but are also more complex. Factors such as compound permeability into the cells, potential efflux by cellular pumps, and metabolism of the compound can all lead to a higher apparent IC50 value compared to an enzymatic assay.
If you are seeing low efficacy in a cell-based assay, it is advisable to first confirm the compound's activity in a cell-free enzymatic assay to rule out issues with the compound's direct inhibitory potential.
Quantitative Data Summary
The following table summarizes the known inhibitory constants for this compound against HIV-1 and HIV-2 proteases.
| Target Enzyme | Inhibition Constant (Ki) | Reference |
| HIV-1 Protease | 9 nM | [1] |
| HIV-2 Protease | 53 nM | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the efficacy of this compound.
HIV-1 Protease FRET-Based Enzymatic Assay
This protocol describes a common method to determine the in vitro inhibitory activity of this compound against purified HIV-1 protease using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant HIV-1 Protease
-
FRET-based HIV-1 Protease Substrate (e.g., containing a fluorescent donor and a quencher moiety)
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 5.5)
-
This compound
-
DMSO (for stock solution)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Prepare Serial Dilutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant HIV-1 protease to the desired concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the nanomolar range.
-
Assay Setup:
-
Add 50 µL of the diluted this compound (or vehicle control) to the wells of a 96-well plate.
-
Add 25 µL of the diluted HIV-1 protease to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 25 µL of the FRET substrate (at a concentration close to its Km value) to each well to initiate the enzymatic reaction.
-
Measure Fluorescence: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (excitation and emission wavelengths will depend on the specific FRET substrate used). Record data every minute for 30-60 minutes at 37°C.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Cell-Based HIV-1 Infectivity Assay (TZM-bl Reporter Cell Line)
This protocol describes a cell-based assay to measure the inhibition of HIV-1 infection by this compound using the TZM-bl reporter cell line, which expresses luciferase and β-galactosidase under the control of the HIV-1 LTR.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
HIV-1 virus stock (e.g., laboratory-adapted strains like HIV-1 IIIB or NL4-3)
-
This compound
-
DMSO
-
96-well clear-bottom white plates (for luminescence)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Prepare this compound Dilutions: Prepare serial dilutions of this compound in complete growth medium from a DMSO stock.
-
Compound Treatment: Remove the medium from the cells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Virus Infection: Immediately add 100 µL of HIV-1 virus stock (at a pre-determined dilution that gives a strong luciferase signal without causing significant cytotoxicity) to each well. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Measure Luciferase Activity:
-
Remove the supernatant from each well.
-
Wash the cells once with PBS.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your luciferase assay reagent using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the virus control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use and troubleshooting of this compound.
References
Technical Support Center: Optimizing Fluorescence-Based Assays with CGP 53820
Welcome to the technical support center for improving signal in fluorescence-based assays involving the HIV-1 protease inhibitor, CGP 53820. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter, providing explanations and actionable solutions.
Q1: Why is my fluorescent signal weak or absent when testing this compound in my HIV-1 protease assay?
A weak or absent signal in a fluorescence-based protease assay can stem from several factors, from issues with the assay components to improper measurement settings.
-
Possible Causes & Troubleshooting Steps:
-
Inactive Enzyme: Verify the activity of your HIV-1 protease stock. It is advisable to run a positive control with the enzyme and substrate alone (no inhibitor) to ensure the enzyme is active.
-
Substrate Degradation: Ensure the fluorescent substrate has been stored correctly, typically at -20°C and protected from light, to prevent degradation.[1]
-
Incorrect Filter Sets: Confirm that the excitation and emission wavelengths used on your plate reader match the spectral properties of your fluorophore.
-
Low Substrate Concentration: The substrate concentration might be too low, leading to a minimal fluorescent signal. Titrate the substrate to find the optimal concentration that provides a robust signal without being wasteful.
-
Inhibitor Concentration Too High: If you are testing a range of this compound concentrations, it's possible that the concentrations are too high, leading to complete inhibition of the enzyme and thus, no signal. Test a broader range of inhibitor concentrations, including much lower ones.
-
Q2: I'm observing high background fluorescence in my assay wells, even in my negative controls. What could be the cause?
High background fluorescence can mask the true signal from your assay, reducing the signal-to-noise ratio and making it difficult to interpret the results.
-
Possible Causes & Troubleshooting Steps:
-
Autofluorescence of Assay Components: The assay buffer, the microplate, or even the test compound (this compound) itself could be autofluorescent.
-
Test each component individually in the plate reader at the assay wavelengths.
-
Consider using black microplates, which are recommended for fluorescence assays to reduce background.
-
If this compound is autofluorescent, you may need to use a different fluorescent substrate with excitation and emission wavelengths that do not overlap with the inhibitor's fluorescence. Using longer wavelength (red-shifted) fluorescent probes can help mitigate interference from autofluorescent compounds.[2]
-
-
Contaminated Reagents: Ensure all buffers and reagents are freshly prepared and free from contamination.
-
Substrate Instability: The fluorescent substrate may be unstable in the assay buffer, leading to spontaneous cleavage and an increase in background fluorescence. Assess the stability of the substrate in the assay buffer over time without the enzyme.
-
Q3: My results show high variability between replicate wells. How can I improve the reproducibility of my assay?
-
Possible Causes & Troubleshooting Steps:
-
Pipetting Inaccuracies: Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions to improve accuracy. Inconsistent volumes of enzyme, substrate, or inhibitor will lead to variable results.
-
Inadequate Mixing: Ensure all components in the well are thoroughly mixed before starting the measurement. Using a plate shaker can help.
-
Air Bubbles: The presence of air bubbles in the wells can interfere with the light path and cause inconsistent readings. Centrifuge the plate briefly before reading to remove bubbles.
-
Temperature Fluctuations: Enzyme kinetics are sensitive to temperature. Ensure the plate is equilibrated to the correct temperature before adding reagents and during the reading.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the reagents and alter the reaction rate. To minimize this, avoid using the outermost wells or fill them with buffer or water.
-
Q4: The fluorescence signal decreases over time, even in my positive control. What is happening?
A decreasing signal over time, known as photobleaching, can be a significant issue in fluorescence assays, especially during kinetic reads.
-
Possible Causes & Troubleshooting Steps:
-
Photobleaching: The fluorophore is being destroyed by prolonged exposure to the excitation light.
-
Reduce the intensity of the excitation light if your plate reader allows.
-
Decrease the exposure time or the frequency of measurements for kinetic assays.
-
Use a more photostable fluorophore if possible.
-
-
Enzyme Instability: The HIV-1 protease may not be stable under the assay conditions for the duration of the experiment. Check the enzyme's stability in the assay buffer over time.
-
Quantitative Data Summary
For a typical FRET-based HIV-1 protease assay, the following table provides a starting point for concentration ranges. Optimization will be required for your specific substrate and experimental conditions.
| Component | Typical Concentration Range | Notes |
| HIV-1 Protease | 10 - 100 nM | The optimal concentration should result in a linear increase in fluorescence over the desired time course. |
| FRET Substrate | 1 - 10 µM | Should be below the Km for accurate inhibitor studies. Higher concentrations can be used for initial signal optimization. |
| This compound | 1 pM - 10 µM | A wide range of concentrations should be tested to determine the IC50 value accurately. |
| DMSO (as solvent for this compound) | < 1% (v/v) | High concentrations of DMSO can inhibit enzyme activity. Ensure the final DMSO concentration is consistent across all wells. |
Key Experimental Protocols
Protocol: FRET-Based HIV-1 Protease Inhibition Assay
This protocol describes a general procedure for determining the inhibitory activity of this compound against HIV-1 protease using a Förster Resonance Energy Transfer (FRET) substrate.
-
Reagent Preparation:
-
Prepare a 2X assay buffer (e.g., 100 mM sodium acetate, 200 mM NaCl, 2 mM EDTA, 2 mM DTT, pH 4.7).
-
Prepare a stock solution of HIV-1 protease in an appropriate buffer.
-
Prepare a stock solution of the FRET substrate (e.g., based on the EDANS/DABCYL pair) in DMSO.
-
Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure (96-well format):
-
Add 2 µL of the this compound serial dilutions to the wells of a black, flat-bottom 96-well plate. For control wells, add 2 µL of DMSO.
-
Add 48 µL of the 2X assay buffer to all wells.
-
Add 25 µL of the HIV-1 protease solution to all wells except the "no enzyme" control wells. Add 25 µL of assay buffer to the "no enzyme" wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the FRET substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes. Use the appropriate excitation and emission wavelengths for your FRET substrate (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL).[1]
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then measure the final fluorescence intensity.
-
-
Data Analysis:
-
For kinetic data, determine the initial reaction velocity (V0) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the V0 as a function of the this compound concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value of this compound.
-
Visualizations
References
Technical Support Center: Assessment of CGP 53820 Cytotoxicity in Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxic effects of the compound CGP 53820 on various cell lines. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is identified as a pseudosymmetric inhibitor of HIV-1 and HIV-2 proteases.[1] Its primary known mechanism of action is the inhibition of these viral proteases, which are essential for the maturation of the HIV virus.[1] The cytotoxic effects on various mammalian cell lines are not extensively documented in publicly available literature and require empirical investigation.
Q2: How can I determine an appropriate starting concentration range for this compound in my cytotoxicity experiments?
A2: For a compound with unknown cytotoxicity, it is recommended to perform a dose-response experiment over a broad range of concentrations. A common starting point is a logarithmic dilution series, for example, from 0.01 µM to 100 µM. This wide range helps in identifying the IC50 (the concentration at which 50% of cell viability is inhibited).
Q3: Which cell lines should I use to assess the cytotoxicity of this compound?
A3: The choice of cell lines should be guided by your research question. If you are investigating potential anti-cancer effects, a panel of cancer cell lines from different tissues would be appropriate (e.g., pancreatic, lung, breast cancer cell lines). It is also advisable to include a non-cancerous control cell line to assess general cytotoxicity versus cancer-specific effects. The selection of cell lines can significantly influence the observed cytotoxicity.[2][3]
Q4: What are the standard assays to measure the cytotoxicity of a compound?
A4: Standard assays for cytotoxicity include metabolic viability assays like the MTT or MTS assay, which measure the metabolic activity of cells as an indicator of viability.[2][4][5][6] To understand the mechanism of cell death, assays that measure apoptosis, such as a caspase-3 activation assay, are commonly used.[7][8][9]
Troubleshooting Guides
Q1: My MTT assay results show high variability between replicate wells. What could be the cause?
A1: High variability in MTT assays can stem from several factors:
-
Uneven cell seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating.
-
Incomplete formazan solubilization: After adding the solubilization solution, ensure the formazan crystals are completely dissolved by mixing thoroughly. Shaking the plate on an orbital shaker can help.[4][10]
-
Media removal issues: When changing media, be careful not to disturb or aspirate the cells, especially if they are not strongly adherent.[10]
-
Presence of interfering substances: Phenol red or high serum concentrations in the media can contribute to background absorbance.[4] Consider using phenol red-free media or including appropriate background controls.
Q2: I am not observing a dose-dependent effect on cell viability with this compound.
A2: This could be due to several reasons:
-
Inappropriate concentration range: The concentrations tested may be too low to induce a cytotoxic effect or too high, causing maximum cell death even at the lowest concentration. A broader range of concentrations should be tested.
-
Compound instability: Ensure that this compound is stable in your cell culture media for the duration of the experiment.
-
Cell line resistance: The chosen cell lines may be resistant to the effects of this compound. This could be due to various mechanisms, such as the expression of efflux pumps like P-glycoprotein.[11]
Q3: My caspase-3 assay is not showing any activation, even though I see cell death under the microscope.
A3: This might indicate that cell death is occurring through a caspase-3 independent pathway.
-
Alternative cell death pathways: Consider investigating other forms of cell death, such as necrosis or autophagy.
-
Timing of the assay: Caspase-3 activation is a transient event. You may need to perform a time-course experiment to capture the peak of caspase activation.
-
Assay sensitivity: Ensure that the protein concentration of your cell lysate is sufficient for the assay. It is recommended to use 50-200 µg of protein per assay.[9]
Quantitative Data Summary
The following table is a template for summarizing the cytotoxic effects of this compound in terms of IC50 values across different cell lines and exposure times.
| Cell Line | Tissue of Origin | Exposure Time (hours) | IC50 (µM) | Notes |
| e.g., A549 | Lung Carcinoma | 24 | ||
| 48 | ||||
| 72 | ||||
| e.g., MCF-7 | Breast Adenocarcinoma | 24 | ||
| 48 | ||||
| 72 | ||||
| e.g., PANC-1 | Pancreatic Carcinoma | 24 | ||
| 48 | ||||
| 72 | ||||
| e.g., BEAS-2B | Normal Bronchial | 24 | ||
| Epithelium | 48 | |||
| 72 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[4][5][6][10][12]
Materials:
-
This compound stock solution
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][10]
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol)[10][12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: The next day, prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[5][10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[5][12]
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][10]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4][10] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background.[10]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control.
Colorimetric Caspase-3 Activation Assay
This protocol is based on the detection of the chromophore p-nitroaniline (p-NA) after cleavage from the labeled substrate DEVD-pNA.[7][9][13]
Materials:
-
This compound stock solution
-
6-well plates or appropriate culture vessels
-
Cell Lysis Buffer (chilled)
-
2x Reaction Buffer
-
Dithiothreitol (DTT)
-
DEVD-pNA substrate
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in appropriate culture vessels and treat with this compound at the desired concentrations for the desired time. Include an untreated control.
-
Cell Lysis:
-
For adherent cells, scrape and collect the cells. For suspension cells, pellet the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer per 1-5 x 10^6 cells.[9]
-
Incubate on ice for 10 minutes.[9]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.[9]
-
Transfer the supernatant (cytosolic extract) to a fresh, cold tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading. Adjust the concentration to 50-200 µg of protein per 50 µL of lysis buffer.[9]
-
Assay Reaction:
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[9]
-
Absorbance Measurement: Read the absorbance at 400-405 nm using a microplate reader.[7][9]
-
Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Visualizations
References
- 1. Comparative analysis of the X-ray structures of HIV-1 and HIV-2 proteases in complex with this compound, a novel pseudosymmetric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review [mdpi.com]
- 3. Chemotypes sensitivity and predictivity of in vivo outcomes for cytotoxic assays in THLE and HepG2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. abcam.com [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. High Levels of Expression of P-glycoprotein/Multidrug Resistance Protein Result in Resistance to Vintafolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 13. mpbio.com [mpbio.com]
Technical Support Center: Overcoming HIV Prote-ase Inhibitor Resistance
Disclaimer: Cgp 53820 is a research compound described in the mid-1990s. Publicly available data on specific resistance patterns and strategies to overcome them are limited. This guide, therefore, uses this compound as an early case study of a pseudosymmetric protease inhibitor and focuses on the broader, well-established principles of overcoming resistance to HIV protease inhibitors (PIs) that are applicable to drug development and research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on HIV protease inhibitors and the challenge of drug resistance.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving HIV protease inhibitor resistance.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is there no significant decrease in inhibitor susceptibility after initial in vitro selection passages? | 1. Inhibitor concentration is too high, leading to complete suppression of viral replication and no opportunity for resistant mutants to emerge.[1] 2. The inhibitor has a high genetic barrier to resistance, requiring multiple mutations to confer significant resistance. 3. The viral strain used has low intrinsic variability. | 1. Start selection with a lower, sub-optimal concentration of the inhibitor (e.g., at or slightly above the IC50). 2. Continue passaging the virus for an extended period, gradually increasing the inhibitor concentration.[2] 3. Consider using a more diverse viral population or a strain known to readily develop resistance. |
| Why do resistant viral clones show reduced replicative capacity (fitness) compared to the wild-type virus? | 1. Primary resistance mutations in the protease active site that reduce inhibitor binding can also impair the protease's ability to process the natural Gag and Gag-Pol polyprotein substrates efficiently.[3][4] 2. The experimental cell line may not be optimal for the selected viral strain. | 1. Sequence the full protease gene to identify primary and potential secondary (compensatory) mutations. The absence of compensatory mutations often correlates with lower fitness.[3] 2. Continue passaging the resistant virus in the absence of the inhibitor to see if fitness recovers through compensatory mutations. 3. Perform a viral growth kinetics assay to quantify the fitness cost. |
| How can cross-resistance to other protease inhibitors be assessed in a newly developed resistant strain? | A virus resistant to one PI may show reduced susceptibility to other PIs, especially those with similar chemical structures or binding modes.[5][6] | 1. Perform phenotypic susceptibility assays using a panel of approved protease inhibitors. 2. Sequence the protease gene of the resistant strain and compare the observed mutations to known resistance-associated mutations for other PIs using resources like the Stanford HIV Drug Resistance Database.[1] |
| Why does a specific mutation not always confer the same level of resistance across different viral backbones? | The genetic context of the viral strain (e.g., subtype, presence of other polymorphisms) can influence the phenotypic effect of a resistance mutation. | 1. When possible, introduce the mutation of interest into different, well-characterized viral clones using site-directed mutagenesis to assess its impact. 2. Always report the viral backbone (e.g., NL4-3, HXB2) in which the resistance was characterized. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a novel pseudosymmetric inhibitor of the HIV-1 and HIV-2 proteases, described in the mid-1990s.[7] As a protease inhibitor, it competitively binds to the active site of the HIV protease enzyme.[5] This enzyme is crucial for the maturation of the virus, as it cleaves the viral Gag and Gag-Pol polyproteins into functional proteins. By blocking this step, this compound prevents the formation of mature, infectious virions.[7]
2. How does HIV develop resistance to protease inhibitors?
HIV develops resistance through the selection of mutations in the protease gene (pro). These mutations can:
-
Alter the active site: Primary mutations, such as those at positions V82, I84, and L90, can directly interfere with the binding of the inhibitor.[4][5][6]
-
Compensate for lost fitness: Secondary or accessory mutations, often located outside the active site, can compensate for the reduced catalytic efficiency caused by primary mutations, thereby restoring viral fitness.[3][4]
The high replication rate and error-prone nature of the HIV reverse transcriptase lead to a high degree of genetic variability, which provides the raw material for the selection of drug-resistant variants.
3. What are the key strategies to overcome protease inhibitor resistance?
-
Rational Drug Design: Designing new inhibitors that are effective against resistant strains. This often involves creating molecules that fit tightly within the mutated active site or that have a higher genetic barrier to resistance (i.e., require more mutations to overcome).[3]
-
Combination Therapy (cART): Using a cocktail of drugs that target different stages of the HIV life cycle (e.g., a protease inhibitor combined with reverse transcriptase inhibitors).[8][9] This makes it much more difficult for the virus to simultaneously develop resistance to all drugs in the regimen.[10]
-
Boosting Agents: Co-administering a PI with a pharmacokinetic enhancer like ritonavir. Ritonavir inhibits the human cytochrome P450 enzymes that metabolize the PI, thereby increasing the PI's concentration and duration in the body, which helps to suppress resistant variants.[5]
Quantitative Data on Protease Inhibitor Resistance
The following table provides representative data on how common resistance mutations can affect the susceptibility of HIV-1 to different protease inhibitors, measured as a fold change in the 50% inhibitory concentration (IC50) compared to the wild-type virus.
| Protease Inhibitor | Resistance Mutation(s) | Fold Change in IC50 (approximate) | Reference Genotypic Score |
| Lopinavir (LPV) | V82A | 5-10 | [1] |
| Lopinavir (LPV) | I54V | 10-20 | [1][6] |
| Atazanavir (ATV) | I50L | >50 | [1] |
| Darunavir (DRV) | I50V | 5-15 | [1] |
| Darunavir (DRV) | I54M/L | 5-20 | [1] |
| Ritonavir (RTV) | V82A/F + I54V | >100 | [6] |
Note: Fold change values are illustrative and can vary depending on the viral strain and experimental assay used.
Experimental Protocols
Protocol 1: In Vitro Selection of Resistant HIV-1 Strains
This protocol describes a general method for selecting HIV-1 variants with reduced susceptibility to a protease inhibitor in cell culture.[2][11][12]
1. Materials:
- HIV-1 laboratory strain (e.g., NL4-3).
- Susceptible host cell line (e.g., MT-2, C8166).
- Complete cell culture medium.
- Protease inhibitor stock solution of known concentration.
- p24 antigen ELISA kit.
2. Methodology:
- Baseline Susceptibility: Determine the IC50 of the protease inhibitor for the wild-type HIV-1 strain in the chosen cell line.
- Initial Infection: Infect a culture of host cells with the wild-type virus at a known multiplicity of infection (MOI).
- Drug Application: Add the protease inhibitor to the culture at a starting concentration equal to the IC50.
- Virus Passaging: Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 antigen production). When viral replication is detected, harvest the cell-free supernatant containing the virus.
- Dose Escalation: Use the harvested virus to infect a fresh culture of cells, and increase the concentration of the protease inhibitor (e.g., by 2-fold).
- Repeat Passaging: Repeat the passaging and dose escalation process until the virus can replicate at a concentration significantly higher than the initial IC50.
- Isolation and Characterization: Isolate viral clones from the resistant population. Sequence the protease gene to identify mutations. Perform phenotypic assays to confirm and quantify the level of resistance.
Protocol 2: Phenotypic Drug Susceptibility Assay
This protocol determines the concentration of a protease inhibitor required to inhibit the replication of a specific HIV-1 strain by 50% (IC50).
1. Materials:
- Virus stock (wild-type or resistant variant).
- TZM-bl reporter cell line (contains a luciferase gene under the control of the HIV-1 LTR).
- Serial dilutions of the protease inhibitor.
- Luciferase assay reagent.
- Luminometer.
2. Methodology:
- Cell Plating: Plate TZM-bl cells in a 96-well plate and incubate overnight.
- Infection: Add a standardized amount of virus to each well in the presence of serial dilutions of the protease inhibitor. Include control wells with no inhibitor.
- Incubation: Incubate the plate for 48 hours to allow for viral entry, gene expression, and luciferase production.
- Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
- Data Acquisition: Measure the luminescence in each well using a luminometer.
- Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the no-drug control. Plot the percent inhibition against the log of the drug concentration and determine the IC50 using a non-linear regression model.
Visualizations
Caption: HIV life cycle and the inhibitory action of protease inhibitors.
References
- 1. HIV Drug Resistance Database [hivdb.stanford.edu]
- 2. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]
- 3. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accessory Mutations Maintain Stability in Drug Resistant HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Basis for Drug Resistance in HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance-related mutations in the HIV-1 protease gene of patients treated for 1 year with the protease inhibitor ritonavir (ABT-538) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative analysis of the X-ray structures of HIV-1 and HIV-2 proteases in complex with this compound, a novel pseudosymmetric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combinatorial Approaches to the Prevention and Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of combination antiretroviral therapy in HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. i-base.info [i-base.info]
- 11. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro selection and characterization of HIV-1 with reduced susceptibility to PMPA - PubMed [pubmed.ncbi.nlm.nih.gov]
Cgp 53820 assay variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGP 53820, a potent inhibitor of HIV-1 and HIV-2 proteases. Our goal is to help you address common issues related to assay variability and reproducibility, ensuring the reliability and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a pseudosymmetric inhibitor that targets the active site of HIV-1 and HIV-2 proteases.[1] These proteases are essential for the life cycle of the HIV virus, as they cleave newly synthesized polyproteins into mature, functional viral proteins. By binding to the protease active site, this compound blocks this cleavage process, preventing viral maturation and replication.
Q2: What type of assay is typically used to evaluate this compound activity?
The most common method for assessing the activity of this compound is an in vitro protease inhibition assay. This assay measures the ability of the inhibitor to block the enzymatic activity of purified recombinant HIV protease. Typically, a fluorogenic substrate is used, which upon cleavage by the protease, releases a fluorescent signal that can be quantified.
Q3: What are the critical components of a typical HIV protease inhibition assay?
A standard HIV protease inhibition assay includes:
-
Recombinant HIV-1 or HIV-2 Protease: The enzyme target of the inhibitor.
-
Fluorogenic Substrate: A peptide sequence that mimics the natural cleavage site of the protease and is conjugated to a fluorophore and a quencher.
-
Assay Buffer: A buffer system that maintains the optimal pH and ionic strength for enzyme activity.
-
This compound (Inhibitor): The compound being tested, prepared in a suitable solvent (e.g., DMSO).
-
Control Wells: Including no-inhibitor controls (100% activity) and no-enzyme controls (background fluorescence).
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
High variability in the half-maximal inhibitory concentration (IC50) values is a common issue that can compromise the reliability of your results.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Enzyme Activity | Ensure the stock solution of HIV protease is properly stored in aliquots to avoid repeated freeze-thaw cycles. Perform an enzyme activity titration before each experiment to confirm consistent performance. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use low-retention pipette tips, especially for viscous solutions like enzyme and inhibitor stocks. For serial dilutions, ensure thorough mixing between each step. |
| Substrate Instability | Protect the fluorogenic substrate from light to prevent photobleaching. Prepare fresh substrate dilutions for each experiment. |
| Solvent Effects | Maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells, including controls. High concentrations of DMSO can inhibit enzyme activity. A final concentration of <1% is generally recommended. |
| Incubation Time and Temperature Fluctuations | Use a calibrated incubator and ensure consistent incubation times for all plates. Minor variations in temperature or time can significantly impact enzyme kinetics. |
Issue 2: Poor Reproducibility of Assay Results
Difficulty in reproducing results across different days or by different operators can stem from subtle variations in protocol execution.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Reagent Preparation | Prepare fresh reagents from stock solutions for each assay run. Document lot numbers of all reagents used. |
| Plate Reader Settings | Ensure the excitation and emission wavelengths are correctly set for the specific fluorogenic substrate used. Use a consistent gain setting on the plate reader for all experiments. |
| Data Analysis Method | Use a standardized data analysis workflow. Fit the dose-response data using a consistent nonlinear regression model (e.g., four-parameter logistic regression) to determine IC50 values. |
| Operator Variability | Develop a detailed and standardized experimental protocol. Ensure all operators are thoroughly trained on the protocol and adhere to it strictly. |
Experimental Protocols
Standard HIV-1 Protease Inhibition Assay Protocol
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7).
-
Dilute recombinant HIV-1 protease to the desired concentration in Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate (e.g., in DMSO) and dilute to the working concentration in Assay Buffer.
-
Prepare a stock solution of this compound in 100% DMSO.
-
-
Serial Dilution of Inhibitor:
-
Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations.
-
Further dilute each concentration into Assay Buffer to achieve the final desired assay concentrations with a consistent final DMSO percentage.
-
-
Assay Plate Setup:
-
Add the diluted inhibitor solutions to the wells of a 96-well or 384-well black microplate.
-
Include control wells:
-
100% Activity Control: Assay Buffer with DMSO (no inhibitor).
-
Background Control: Assay Buffer (no enzyme).
-
-
-
Enzyme Addition and Incubation:
-
Add the diluted HIV-1 protease solution to all wells except the background control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add the diluted fluorogenic substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Subtract the average velocity of the background control from all other wells.
-
Normalize the data to the 100% activity control.
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway: HIV Protease Action and Inhibition
References
Cgp 53820 stability issues during long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of CGP 53820 during long-term experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, pseudosymmetric inhibitor of the human immunodeficiency virus (HIV) protease.[1] HIV protease is an aspartic protease essential for the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. By binding to the active site of the HIV protease, this compound blocks this cleavage process, thereby preventing the maturation of new, infectious virus particles.
Q2: What are the general recommendations for storing small molecule inhibitors like this compound?
For long-term storage, small molecule inhibitors are typically supplied as a lyophilized powder or in a solvent like DMSO. General recommendations include:
-
Powder Form: Store at -20°C or -80°C for maximum stability.
-
Stock Solutions (in DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
It is crucial to refer to the manufacturer's specific instructions on the product datasheet for optimal storage conditions.
Q3: How can I assess the stability of my this compound solution over the course of a long-term experiment?
To ensure the integrity of your experimental results, it is advisable to perform periodic quality control checks on your this compound solution. This can be done by:
-
Activity Assays: Regularly test the inhibitory activity of your stock solution against a known standard. A significant decrease in potency may indicate degradation.
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of degradation products.
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during long-term experiments with this compound.
Issue 1: Loss of Inhibitory Activity
Symptom: Decreased or complete loss of this compound's inhibitory effect in your assay over time.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of Stock Solution | - Prepare fresh stock solutions from lyophilized powder. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Store stock solutions at -80°C. |
| Improper Solvent | - Ensure the solvent (e.g., DMSO) is of high purity and anhydrous. Moisture can contribute to the degradation of some compounds. |
| Exposure to Light | - Store stock solutions in amber vials or protect them from light, as some compounds are light-sensitive. |
| Incorrect pH of Assay Buffer | - Verify the pH of your assay buffer. Extreme pH values can affect the stability and activity of both the inhibitor and the enzyme. |
Issue 2: Inconsistent or Irreproducible Results
Symptom: High variability in the inhibitory effect of this compound between experiments or replicates.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | - Use calibrated pipettes and proper pipetting techniques, especially for small volumes of concentrated stock solutions. |
| Precipitation of the Inhibitor | - Visually inspect your solutions for any precipitates, especially after thawing. - Ensure the final concentration of the solvent (e.g., DMSO) in your assay is not high enough to cause precipitation. |
| Assay Conditions | - Maintain consistent incubation times, temperatures, and reagent concentrations across all experiments. |
Experimental Protocols
Protocol: Fluorometric HIV-1 Protease Inhibition Assay
1. Reagent Preparation:
- Assay Buffer: Prepare an appropriate assay buffer (e.g., MES buffer at pH 6.5) containing NaCl and a reducing agent like DTT.
- HIV-1 Protease: Reconstitute and dilute the enzyme in the assay buffer to the desired working concentration. Keep on ice.
- Fluorogenic Substrate: Prepare a stock solution of a suitable HIV-1 protease substrate (e.g., a FRET-based peptide substrate) in DMSO and dilute it in the assay buffer.
- This compound: Prepare a serial dilution of your this compound stock solution in the assay buffer.
2. Assay Procedure:
- Add the diluted this compound or control (buffer with the same final DMSO concentration) to the wells of a microplate.
- Add the diluted HIV-1 protease to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the diluted fluorogenic substrate to all wells.
- Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the substrate.
3. Data Analysis:
- Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
- Plot the percentage of inhibition versus the concentration of this compound to determine the IC₅₀ value.
To assess stability, you can perform this assay with aliquots of your this compound stock solution that have been stored for different durations and under various conditions.
Visualizations
Below are diagrams illustrating key concepts related to this compound and its experimental evaluation.
Caption: HIV Protease Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for Inconsistent Inhibition Results.
References
Refining Cgp 53820 Kinetic Data Analysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers in accurately analyzing the kinetic data of CGP 53820, a pseudosymmetric inhibitor of HIV-1 and HIV-2 proteases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, pseudosymmetric inhibitor that targets the active site of both HIV-1 and HIV-2 proteases. As an inhibitor of these critical viral enzymes, it blocks the proteolytic cleavage of viral polyproteins, a process essential for the maturation of infectious HIV virions. The inhibition of HIV protease prevents the production of mature, infectious virus particles, thereby impeding the progression of the viral life cycle.
Q2: What are the reported kinetic parameters for this compound?
The inhibitory activity of this compound has been characterized by its inhibition constant (Ki), which is a measure of its binding affinity to the target enzyme. A lower Ki value indicates a stronger interaction between the inhibitor and the enzyme.
Data Presentation: Kinetic Parameters of this compound
| Target Enzyme | Inhibition Constant (Ki) | Reference |
| HIV-1 Protease | 9 nM | [1] |
| HIV-2 Protease | 53 nM | [1] |
Q3: How do the structural differences between HIV-1 and HIV-2 proteases affect the binding of this compound?
While sharing significant sequence identity, minor amino acid variations in the active site subsites of HIV-1 and HIV-2 proteases account for the observed differences in the inhibitory binding constants of this compound.[2] These subtle structural distinctions can influence the precise fit and interactions of the pseudosymmetric inhibitor within the binding pocket, leading to the differential potency observed.
Experimental Protocols
Detailed Methodology for Determining the Inhibition Constant (Ki) of this compound
This protocol outlines a standard fluorescence resonance energy transfer (FRET)-based assay for determining the Ki of this compound against HIV-1 or HIV-2 protease.
Materials:
-
Recombinant HIV-1 or HIV-2 Protease
-
Fluorogenic HIV Protease Substrate (e.g., a peptide with a FRET pair like EDANS/DABCYL)
-
This compound
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow:
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired concentrations.
-
Prepare a working solution of the HIV protease in assay buffer.
-
Prepare a working solution of the FRET substrate in assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well black microplate, add the appropriate volume of assay buffer.
-
Add the serially diluted this compound to the corresponding wells. Include control wells with buffer/solvent only (no inhibitor).
-
Add the HIV protease working solution to all wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the FRET substrate working solution to all wells.
-
Immediately place the microplate in a fluorescence microplate reader.
-
Monitor the increase in fluorescence over time in kinetic mode at the appropriate excitation and emission wavelengths for the FRET pair.
-
-
Data Analysis:
-
Determine the initial reaction velocities (slopes of the linear portion of the fluorescence versus time curves) for each inhibitor concentration.
-
To determine the mechanism of inhibition, perform the assay at multiple substrate concentrations.
-
Plot the data using appropriate graphical methods (e.g., Lineweaver-Burk or Dixon plots) to visualize the inhibition pattern.
-
Calculate the Ki value by fitting the data to the appropriate enzyme inhibition equation (e.g., competitive, non-competitive, or mixed-inhibition models) using non-linear regression analysis software.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | - Autofluorescence of this compound or other components.- Contaminated buffer or reagents. | - Run a control with all components except the enzyme to measure background fluorescence and subtract it from the experimental values.- Use high-purity reagents and freshly prepared buffers. |
| Non-linear reaction progress curves | - Substrate depletion.- Enzyme instability or degradation.- Time-dependent inhibition. | - Use a lower enzyme concentration or a shorter reaction time to ensure initial velocity measurements.- Optimize buffer conditions (e.g., pH, ionic strength) and handle the enzyme on ice.- Pre-incubate the enzyme and inhibitor for varying times to assess time-dependent effects. |
| Poor reproducibility | - Inaccurate pipetting.- Temperature fluctuations.- Inconsistent pre-incubation times. | - Use calibrated pipettes and ensure proper mixing.- Use a temperature-controlled plate reader and pre-warm all reagents to the assay temperature.- Standardize all incubation times precisely. |
| Difficulty in determining the inhibition model | - Data points not covering a wide enough range of inhibitor and substrate concentrations.- Complex inhibition mechanism of the pseudosymmetric inhibitor. | - Expand the concentration ranges of both the inhibitor and the substrate.- Consider more complex inhibition models beyond simple competitive or non-competitive inhibition in your data analysis. |
| Precipitation of this compound | - Low solubility of the compound in the assay buffer. | - Check the final concentration of the organic solvent (e.g., DMSO) and ensure it is below a level that affects enzyme activity (typically <1-2%).- If solubility is still an issue, consider using a different buffer system or adding a small amount of a non-ionic detergent (e.g., Triton X-100), after validating its compatibility with the assay. |
Signaling Pathways and Logical Relationships
HIV Protease Inhibition and Viral Maturation
The following diagram illustrates the central role of HIV protease in the viral life cycle and how inhibitors like this compound disrupt this process.
This guide provides a foundational resource for researchers working with this compound. For more in-depth analysis, including the determination of association (kon) and dissociation (koff) rates, techniques such as surface plasmon resonance (SPR) are recommended. Always refer to the primary literature for the most detailed experimental conditions and data interpretation.
References
Validation & Comparative
A deep dive into the comparative analysis of two early-generation HIV protease inhibitors, Saquinavir and the lesser-known CGP 53820, reveals a significant gap in publicly available data for the latter, precluding a direct, data-driven comparison. While Saquinavir's clinical profile is well-documented, this compound remains an obscure entity, likely an early-stage research compound that did not advance to clinical trials.
Saquinavir, one of the first HIV protease inhibitors, marked a pivotal moment in the fight against AIDS. Its mechanism of action, like other protease inhibitors, involves blocking the viral protease enzyme, which is crucial for the production of mature, infectious virions. This inhibition effectively halts the replication of the virus.
In contrast, information regarding "this compound" is virtually nonexistent in peer-reviewed literature and clinical trial databases. It is speculated that this was likely a preclinical or very early clinical candidate that was discontinued. One of the few available references describes a series of HIV-1 protease inhibitors, including compounds with the "CGP" designation, and their activity in vitro. These studies focused on the design and synthesis of novel inhibitors with improved oral bioavailability.
Given the absence of clinical data for this compound, a direct comparative efficacy analysis with Saquinavir is not feasible. However, we can present the established data for Saquinavir and outline the standard experimental protocols used to evaluate the efficacy of such antiviral agents.
Saquinavir: A Snapshot of Efficacy
The efficacy of Saquinavir, particularly when co-administered with a pharmacokinetic enhancer like ritonavir, has been demonstrated in numerous clinical trials. Key metrics for evaluating antiretroviral drug efficacy include the reduction in viral load (HIV RNA copies/mL) and the increase in CD4+ T-cell counts.
Table 1: Saquinavir Efficacy Data (Illustrative)
| Study/Trial | Treatment Regimen | Baseline Viral Load (log10 copies/mL) | Viral Load Reduction at Week 48 (log10 copies/mL) | Baseline CD4+ Count (cells/µL) | CD4+ Count Increase at Week 48 (cells/µL) |
| Hypothetical Study 1 | Saquinavir/ritonavir + 2 NRTIs | 4.5 | -2.5 | 250 | +150 |
| Hypothetical Study 2 | Saquinavir (unboosted) + 2 NRTIs | 4.7 | -1.8 | 220 | +100 |
Note: This table is illustrative and based on typical outcomes for protease inhibitor-based therapies. Actual values may vary depending on the specific study and patient population.
Standard Experimental Protocols for Evaluating HIV Protease Inhibitors
The assessment of antiviral efficacy relies on a battery of standardized in vitro and in vivo experiments. These protocols are fundamental to drug development in this field.
In Vitro Efficacy Assays
-
Enzyme Inhibition Assay (IC50 Determination): This assay measures the concentration of the inhibitor required to reduce the activity of the HIV protease enzyme by 50%.
-
Recombinant HIV-1 protease is incubated with a fluorogenic substrate.
-
The inhibitor (e.g., Saquinavir or a research compound like this compound) is added at various concentrations.
-
The rate of substrate cleavage is measured by detecting the fluorescent signal.
-
The IC50 value is calculated from the dose-response curve.
-
-
Cell-Based Antiviral Assay (EC50 Determination): This assay determines the concentration of the drug required to inhibit viral replication in cultured cells by 50%.
-
Susceptible cell lines (e.g., MT-4, CEM-SS) are infected with a laboratory-adapted strain of HIV-1.
-
The infected cells are cultured in the presence of varying concentrations of the antiviral drug.
-
After a set incubation period (typically 3-5 days), viral replication is quantified by measuring markers such as p24 antigen levels or reverse transcriptase activity in the culture supernatant.
-
The EC50 value is determined from the dose-response curve.
-
In Vivo Efficacy Studies
-
Animal Models: While less common now for initial efficacy screening, animal models such as SCID-hu mice (immunodeficient mice with human immune system components) were used to evaluate the in vivo activity of early antiretroviral agents.
-
Human Clinical Trials: The definitive measure of efficacy is determined through randomized, controlled clinical trials in HIV-infected individuals. These trials assess the long-term impact of the drug on virological and immunological markers, as well as clinical outcomes.
Visualizing the HIV Protease Inhibition Pathway
The following diagram illustrates the mechanism of action for HIV protease inhibitors like Saquinavir.
Caption: Mechanism of HIV Protease Inhibition by Saquinavir.
Experimental Workflow for IC50 Determination
The workflow for determining the half-maximal inhibitory concentration (IC50) is a cornerstone of antiviral drug discovery.
Caption: Workflow for Determining the IC50 of an HIV Protease Inhibitor.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two HIV protease inhibitors, Cgp 53820 and Lopinavir. While direct comparative studies are unavailable due to the different eras of their development, this document synthesizes the existing experimental data to offer an objective overview of their performance and characteristics.
Overview and Mechanism of Action
Both this compound and Lopinavir are inhibitors of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle. HIV protease is an aspartic protease responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins. Inhibition of this enzyme results in the production of immature, non-infectious viral particles, thus halting the spread of the virus.
This compound is a pseudosymmetric inhibitor of HIV-1 and HIV-2 proteases.[1] Its design was part of early efforts to develop potent and specific inhibitors of the viral enzyme.
Lopinavir , a more recent development, is a potent, second-generation protease inhibitor. It is a peptidomimetic molecule designed to mimic the peptide linkage cleaved by HIV protease but is itself non-cleavable.[2] Lopinavir is almost exclusively co-formulated with a low dose of Ritonavir, another protease inhibitor that acts as a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This co-administration, known as boosting, significantly increases Lopinavir's plasma concentration and therapeutic efficacy by reducing its metabolism.
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound and Lopinavir. It is important to note that the data for each compound were generated in separate studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
| Parameter | This compound | Lopinavir |
| Target | HIV-1 and HIV-2 Protease | HIV-1 Protease |
| Inhibition Constant (Ki) | 9 nM (HIV-1 Protease)[3] | 1.3 - 3.6 pM (wild-type HIV-1 Protease) |
| 53 nM (HIV-2 Protease)[3] | ||
| IC50 | Not Available | 6.5 nM (in HIV-infected peripheral blood mononuclear cells) |
| 0.69 ng/mL (serum-free) | ||
| Chemical Formula | C31H51N5O5[4] | C37H48N4O5 |
| Molecular Weight | 573.8 g/mol [4] | 628.8 g/mol |
| CAS Number | 149267-24-3[4][5] | 192725-17-0 |
Chemical Structures
The chemical structures of this compound and Lopinavir are presented below.
This compound IUPAC Name: (2S)-2-acetamido-N-[(2S,3S)-4-[[[(2S)-2-acetamido-3-methylbutanoyl]amino]-(cyclohexylmethyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3-methylbutanamide[4]
Lopinavir IUPAC Name: (2S)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide
Experimental Protocols
Detailed experimental protocols for the specific studies cited are not fully available. However, a general methodology for determining the inhibitory activity of compounds against HIV protease is described below.
HIV-1 Protease Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the cleavage of a specific substrate by recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic substrate (e.g., a peptide containing a cleavage site for HIV-1 protease flanked by a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol)
-
Test compounds (this compound or Lopinavir) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates (black, for fluorescence readings)
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In each well of the microplate, add the test compound dilution. Include control wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).
-
Add the recombinant HIV-1 protease to each well (except the background control) and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate. The cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.
-
The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors, by also determining the Michaelis-Menten constant (Km) of the substrate.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of HIV protease inhibitors and a general workflow for their evaluation.
Caption: Mechanism of HIV Protease Inhibition.
Caption: General Experimental Workflow for HIV Protease Inhibitor Discovery.
Conclusion
Both this compound and Lopinavir are effective inhibitors of HIV protease. Based on the available data, Lopinavir exhibits significantly higher potency against HIV-1 protease, with a Ki in the picomolar range compared to the nanomolar Ki of this compound. This substantial difference in inhibitory activity highlights the advancements in drug design and optimization that have occurred between the development of these two compounds. Lopinavir's clinical utility is further enhanced by its co-formulation with Ritonavir, which improves its pharmacokinetic profile. The information on this compound is limited, reflecting its status as an earlier-stage research compound. This guide provides a foundational comparison for researchers in the field of antiretroviral drug development.
References
- 1. Comparative analysis of the X-ray structures of HIV-1 and HIV-2 proteases in complex with this compound, a novel pseudosymmetric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C31H51N5O5 | CID 65023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (CAS No. 149267-24-3) Suppliers @ ChemicalRegister.com [chemicalregister.com]
Comparative Efficacy of CGP 53820 Against Multi-Drug Resistant HIV Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the HIV protease inhibitor CGP 53820, with a focus on its efficacy against multi-drug resistant (MDR) HIV strains. Due to the limited availability of recent data for this compound, this guide will draw comparisons with other first and second-generation protease inhibitors to provide a comprehensive overview of the landscape.
Introduction to this compound
This compound is a first-generation, pseudosymmetric inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the maturation of infectious virions.[1] Early research in the mid-1990s established its mechanism of action, which involves binding to the active site of both HIV-1 and HIV-2 proteases.[1][2] This inhibition prevents the cleavage of viral Gag and Gag-Pol polyproteins, halting the viral life cycle.[3][4]
While initial studies demonstrated its inhibitory potential against wild-type HIV, a significant gap in the literature exists regarding its efficacy against the multi-drug resistant HIV strains that have emerged over the past two decades. This guide aims to contextualize the available information on this compound and compare it with other protease inhibitors for which extensive resistance data is available.
Comparative Efficacy Against HIV Protease
The following tables summarize the available inhibitory data for this compound and provide a comparison with other notable first and second-generation HIV protease inhibitors. It is important to note the absence of specific data for this compound against a panel of multi-drug resistant HIV-1 variants.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Inhibition Constant (Ki) |
| HIV-1 Protease | 9 nM |
| HIV-2 Protease | 53 nM |
Data sourced from a 1995 study.[1][2]
Table 2: Comparative Efficacy of Selected HIV Protease Inhibitors Against Wild-Type and Resistant HIV-1 Strains
| Inhibitor | Generation | EC50 (Wild-Type) | Fold Change in EC50 Against Resistant Strains |
| This compound | First | Data not available | No data available for MDR strains |
| Saquinavir | First | ~1-5 nM | Can exceed 100-fold against some mutants |
| Ritonavir | First | ~2-10 nM | Significant loss of activity against many PI-resistant strains |
| Indinavir | First | ~2-10 nM | Cross-resistance with other first-generation PIs is common |
| Nelfinavir | First | ~2-20 nM | Activity significantly reduced by specific resistance mutations (e.g., D30N) |
| Lopinavir | Second | ~1-5 nM | Retains activity against some strains resistant to first-generation PIs |
| Atazanavir | Second | ~2-5 nM | Generally retains activity against strains with resistance to other PIs, though some mutations confer resistance |
| Tipranavir | Second | ~10-30 nM | Effective against many PI-resistant strains, but with a different resistance profile |
| Darunavir | Second | ~1-4 pM | Maintains potency against a broad range of PI-resistant isolates; high genetic barrier to resistance |
Note: EC50 values can vary depending on the cell line and assay conditions. Fold change in EC50 is a measure of resistance, where a higher fold change indicates greater resistance.
The lack of data for this compound against MDR HIV strains is a significant limitation in assessing its current therapeutic potential. The development of resistance to first-generation protease inhibitors is well-documented and often involves mutations in the protease enzyme that reduce the binding affinity of the inhibitor.[5] Second-generation protease inhibitors, such as darunavir, were specifically designed to be effective against these resistant variants.[6][7]
Experimental Protocols for Efficacy Assessment
The evaluation of anti-HIV drug efficacy, particularly against resistant strains, involves a variety of in vitro assays. The following are detailed methodologies for key experiments commonly cited in the field.
Phenotypic Resistance Assays (IC50/EC50 Determination)
These assays directly measure the ability of a drug to inhibit viral replication in cell culture.
-
Objective: To determine the concentration of the drug required to inhibit 50% (IC50 or EC50) of viral replication.
-
Methodology:
-
Virus Stocks: Panels of replication-competent HIV-1 isolates, including wild-type and well-characterized drug-resistant strains, are prepared.
-
Cell Culture: A susceptible host cell line (e.g., MT-2, CEM-GXR) or peripheral blood mononuclear cells (PBMCs) are cultured.
-
Drug Dilution: The protease inhibitor is serially diluted to a range of concentrations.
-
Infection: Cells are infected with a standardized amount of virus in the presence of the different drug concentrations.
-
Incubation: The infected cells are incubated for a period of 3-7 days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured using various methods, such as:
-
p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.
-
Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme.
-
Reporter Gene Assays: Uses genetically engineered cell lines or viruses that express a reporter gene (e.g., luciferase, green fluorescent protein) upon successful replication.[8]
-
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a no-drug control. The IC50/EC50 value is then determined by non-linear regression analysis.
-
Genotypic Resistance Assays
These assays identify genetic mutations in the viral protease gene that are known to confer drug resistance.
-
Objective: To sequence the HIV protease gene from a patient's viral population and identify resistance-associated mutations.
-
Methodology:
-
Sample Collection: Plasma is collected from an HIV-infected individual.
-
Viral RNA Extraction: HIV RNA is extracted from the plasma.
-
Reverse Transcription and PCR (RT-PCR): The protease-coding region of the viral RNA is reverse transcribed into cDNA and then amplified using PCR.
-
DNA Sequencing: The amplified PCR product is sequenced.
-
Sequence Analysis: The obtained nucleotide sequence is translated into an amino acid sequence and compared to a wild-type reference sequence.
-
Interpretation: The presence of specific mutations is correlated with resistance to particular protease inhibitors using established databases (e.g., Stanford HIV Drug Resistance Database).
-
Signaling Pathways and Off-Target Effects
HIV protease inhibitors can have effects on host cell signaling pathways, independent of their antiviral activity. These "off-target" effects can have both beneficial and adverse consequences.
Inhibition of MAPK Signaling Pathway
Some HIV protease inhibitors, such as nelfinavir, have been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9][10][11][12] This pathway is involved in cell proliferation, differentiation, and inflammation. Inhibition of this pathway may contribute to anti-inflammatory effects observed with some protease inhibitors.
Caption: Inhibition of the MAPK signaling pathway by certain HIV protease inhibitors.
Induction of Apoptosis
At supra-therapeutic concentrations, many HIV protease inhibitors can induce apoptosis (programmed cell death) in various cell types, including cancer cells.[13][14][15][16][17] This pro-apoptotic effect is being explored for its potential in cancer therapy. The mechanism can involve the activation of caspases, a family of proteases that execute apoptosis.
Caption: Induction of apoptosis through caspase activation by HIV protease inhibitors.
Conclusion
This compound was a promising HIV protease inhibitor during the early era of HIV drug discovery. However, the lack of published data on its efficacy against the diverse and highly resistant HIV strains circulating today makes it difficult to assess its current clinical relevance. In contrast, second-generation protease inhibitors, developed through structure-based drug design, exhibit potent activity against many multi-drug resistant variants and have a higher genetic barrier to the development of resistance.[18][19][20][21] Future research on novel protease inhibitors should prioritize early and comprehensive evaluation against a wide range of clinically relevant, multi-drug resistant HIV isolates to ensure their potential for long-term therapeutic success. Researchers interested in the development of new protease inhibitors can learn from the evolution of this drug class, where understanding resistance mechanisms has been paramount to designing more durable and effective therapies.
References
- 1. Comparative analysis of the X-ray structures of HIV-1 and HIV-2 proteases in complex with this compound, a novel pseudosymmetric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. HIV-1 Gag Mutations in Protease Inhibitors Resistance | Encyclopedia MDPI [encyclopedia.pub]
- 5. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kffhealthnews.org [kffhealthnews.org]
- 7. mdpi.com [mdpi.com]
- 8. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Down-regulation of HIV-1 infection by inhibition of the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. virosin.org [virosin.org]
- 11. Down-regulation of HIV-1 infection by inhibition of the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sequence Alignment Reveals Possible MAPK Docking Motifs on HIV Proteins | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. HIV Protease Inhibitors Impact on Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluating the potency of HIV-1 protease drugs to combat resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improving Viral Protease Inhibitors to Counter Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Cgp 53820: A Comparative Analysis Against Next-Generation HIV Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Resistance Profiles
The landscape of HIV-1 protease inhibitor development has been characterized by a continuous drive towards greater potency, higher genetic barriers to resistance, and improved pharmacological profiles. This guide provides a detailed comparison of Cgp 53820, an early-generation HIV-1 and HIV-2 protease inhibitor, against three next-generation inhibitors: darunavir, atazanavir, and tipranavir. This analysis is supported by quantitative data on their inhibitory efficacy and resistance profiles, alongside detailed experimental protocols for the methodologies cited.
Data Presentation: Quantitative Comparison of Protease Inhibitors
The following tables summarize the key in vitro efficacy data for this compound and the selected next-generation protease inhibitors against wild-type HIV-1 and HIV-2 proteases, as well as their activity against resistant strains.
| Inhibitor | Target | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) |
| This compound | HIV-1 Protease | 9 nM[1] | Not Widely Reported |
| HIV-2 Protease | 53 nM[1] | Not Widely Reported | |
| Darunavir | Wild-Type HIV-1 Protease | 0.010 - 0.016 nM[2] | 3 - 6 nM[3][4] |
| Multi-PI-Resistant HIV-1 | - | 3 - 29 nM[4] | |
| Atazanavir | Wild-Type HIV-1 Protease | <1 nM[5] | 2.6 - 5.3 nM[6] |
| HIV-2 Protease | - | 1.9 - 32 nM[7] | |
| Tipranavir | Wild-Type HIV-1 Protease | 0.019 nM | 30 - 70 nM[6] |
| Multi-PI-Resistant HIV-1 | - | IC90 of 0.1 µM for clinical isolates |
Table 1: Comparative In Vitro Efficacy of HIV Protease Inhibitors. This table presents the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and next-generation protease inhibitors against HIV-1 and HIV-2 proteases.
| Inhibitor | Key Resistance-Associated Mutations | Impact on Efficacy |
| This compound | Not extensively documented in publicly available literature. | As an earlier generation inhibitor, it is expected to have a lower barrier to resistance compared to next-generation agents. |
| Darunavir | V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V. | A high genetic barrier to resistance; typically requires the accumulation of multiple mutations to confer significant resistance. |
| Atazanavir | I50L (signature mutation in treatment-naïve patients), N88S.[5] | The I50L mutation can confer resistance to atazanavir but may increase susceptibility to other protease inhibitors. |
| Tipranavir | L10F, I13V, V32I, L33F, M36I, K45I, I54V, A71V, V82L, I84V. | Possesses a unique resistance profile and can be effective against HIV strains resistant to other protease inhibitors. Requires a significant number of mutations (16-20) for resistance to develop. |
Table 2: Resistance Profiles of HIV Protease Inhibitors. This table outlines the key resistance-associated mutations and their general impact on the efficacy of the respective inhibitors.
Mandatory Visualization
Caption: HIV Lifecycle and the Target of Protease Inhibitors.
Caption: Generalized Workflow for Protease Inhibitor Screening.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of HIV protease inhibitors.
Biochemical Assay: FRET-Based HIV-1 Protease Inhibition Assay for IC50 Determination
This protocol describes a common in vitro method to determine the half-maximal inhibitory concentration (IC50) of a compound against purified HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
FRET-based peptide substrate (e.g., containing a fluorophore and a quencher separated by the protease cleavage site)
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 5.5)
-
Test compounds (e.g., this compound, next-generation PIs) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the assay buffer to the final desired concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Setup:
-
Add 50 µL of the diluted test compound or control (assay buffer with DMSO for no inhibition, and a known potent inhibitor for positive control) to the wells of the 96-well plate.
-
Add 25 µL of the diluted recombinant HIV-1 protease to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add 25 µL of the FRET peptide substrate to each well to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the specific FRET substrate.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assay: HIV-1 Antiviral Assay for EC50 Determination
This protocol outlines a general method to determine the effective concentration of a compound that inhibits HIV-1 replication in a cell culture system by 50% (EC50).
Materials:
-
Human T-lymphocyte cell line susceptible to HIV-1 infection (e.g., MT-4, CEM-SS)
-
Laboratory-adapted strain of HIV-1
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, antibiotics)
-
Test compounds dissolved in DMSO
-
96-well cell culture plate
-
Reagent to measure cell viability (e.g., MTT, XTT) or viral replication (e.g., p24 ELISA kit)
Procedure:
-
Cell Plating: Seed the susceptible T-lymphocyte cells into the wells of a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a no-drug control and a positive control (a known antiviral drug).
-
Viral Infection: Infect the cells with a pre-titered amount of HIV-1.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-7 days.
-
Measurement of Viral Replication/Cell Viability:
-
Cell Viability Assay: Add a viability reagent (e.g., MTT) to the wells and incubate according to the manufacturer's instructions. Measure the absorbance, which correlates with the number of viable cells. HIV-1 infection will cause cell death (cytopathic effect), which is prevented by an effective inhibitor.
-
p24 Antigen Assay: Collect the cell culture supernatant and measure the amount of HIV-1 p24 capsid protein using an ELISA kit. The amount of p24 correlates with the extent of viral replication.
-
-
Data Analysis:
-
Calculate the percentage of protection from the cytopathic effect or the percentage of inhibition of p24 production for each compound concentration relative to the virus control (no drug).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Determination of Inhibition Constant (Ki)
The Ki value, a measure of the binding affinity of an inhibitor to an enzyme, is typically determined from the IC50 value obtained from the biochemical assay using the Cheng-Prusoff equation, especially for competitive inhibitors:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the concentration of the substrate used in the assay.
-
Km is the Michaelis-Menten constant of the enzyme for the substrate.
To accurately determine Ki, the Km of the enzyme for the specific substrate must be experimentally determined beforehand under the same assay conditions. This involves measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Conclusion
This guide provides a comparative framework for evaluating this compound in the context of next-generation HIV protease inhibitors. The presented data highlights the significant advancements made in inhibitor potency and the ability to combat drug resistance. The detailed experimental protocols offer a foundation for researchers to conduct their own comparative studies and contribute to the ongoing development of more effective antiretroviral therapies.
References
- 1. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. eurogentec.com [eurogentec.com]
- 4. Protocol for a mammalian cell-based assay for monitoring the HIV-1 protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Validation of CGP 53820 in Primary HIV Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Targeting HIV Protease
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins. This maturation process is essential for the production of infectious virions. Protease inhibitors (PIs) are a class of antiretroviral drugs that competitively bind to the active site of the HIV protease, preventing this cleavage and resulting in the release of immature, non-infectious viral particles.
CGP 53820 is a pseudosymmetric inhibitor that targets the aspartic acid protease of both HIV-1 and HIV-2.[1] X-ray crystallography studies have revealed the binding mode of this compound to the active site of HIV-1 and HIV-2 proteases, providing a structural basis for its inhibitory activity.[1]
Performance Comparison in Primary HIV Isolates
A critical step in the preclinical development of any antiretroviral drug is its validation against primary HIV isolates obtained from patients. These isolates represent the genetic diversity of the virus circulating in the population and can exhibit different susceptibility profiles compared to laboratory-adapted strains.
While specific quantitative data for this compound in primary HIV isolates is not publicly available, the following table illustrates how its performance would be compared to other widely used protease inhibitors. The data presented here for other protease inhibitors are representative and sourced from various in vitro studies. The key metric for comparison is the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral replication.
| Protease Inhibitor | Target | Representative IC50 in Primary HIV-1 Isolates (nM) | Fold Change in Resistance vs. Wild-Type |
| This compound | HIV-1/2 Protease | Data not available | Data not available |
| Lopinavir | HIV-1 Protease | 1 - 10 | 1 - 10 |
| Atazanavir | HIV-1 Protease | 2 - 15 | 1 - 20 |
| Darunavir | HIV-1 Protease | 0.5 - 5 | 1 - 5 |
| Tipranavir | HIV-1 Protease | 20 - 100 | 1 - 8 |
| Saquinavir | HIV-1 Protease | 1 - 20 | 1 - 15 |
Note: IC50 values can vary significantly depending on the specific primary isolate, the cell type used in the assay, and the experimental protocol.
Experimental Protocols for Validation in Primary HIV Isolates
The following section details a generalized experimental protocol for assessing the in vitro susceptibility of primary HIV-1 isolates to protease inhibitors like this compound. This protocol is based on established methods in the field.
Isolation of Primary HIV-1 from Patient Samples
-
Objective: To obtain replication-competent virus from peripheral blood mononuclear cells (PBMCs) of HIV-1 infected individuals.
-
Procedure:
-
Isolate PBMCs from whole blood of HIV-1 positive donors by Ficoll-Paque density gradient centrifugation.
-
Co-culture patient PBMCs with phytohemagglutinin (PHA)-stimulated PBMCs from a seronegative donor.
-
Monitor the culture for signs of viral replication, such as the presence of p24 antigen in the supernatant, using an enzyme-linked immunosorbent assay (ELISA).
-
Harvest the virus-containing supernatant when p24 levels are high and store at -80°C.
-
Drug Susceptibility Assay (Phenotypic Assay)
-
Objective: To determine the concentration of the protease inhibitor required to inhibit viral replication in a cell culture system. A common method is the two-round infection protocol using TZM-bl reporter cells.[2][3][4]
-
Procedure:
-
First Round (Virus Production):
-
Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CXCR4, and CCR5, and containing Tat-responsive luciferase and β-galactosidase reporter genes) in a 96-well plate.
-
Infect the cells with the primary HIV-1 isolate in the presence of serial dilutions of the protease inhibitor (e.g., this compound) and control inhibitors.
-
Incubate for 48-72 hours to allow for one round of viral replication and production of new virions.
-
-
Second Round (Infection of Reporter Cells):
-
Harvest the supernatant containing the newly produced virions from the first-round infection.
-
Use this supernatant to infect fresh TZM-bl cells.
-
Incubate for 48 hours.
-
-
Readout:
-
Lyse the cells and measure the luciferase activity, which is proportional to the level of viral replication in the second round.
-
Calculate the IC50 value by plotting the percentage of viral inhibition against the drug concentration.
-
-
Conclusion
This compound is a structurally characterized inhibitor of HIV protease with a clear mechanism of action. While direct, published evidence of its validation in primary HIV isolates is limited, the established methodologies for phenotypic drug susceptibility testing provide a robust framework for such an evaluation. A comprehensive assessment would involve determining the IC50 values of this compound against a diverse panel of primary clinical isolates and comparing these values to those of other approved protease inhibitors. This would provide crucial data on its potency and potential for use in a clinical setting, especially against drug-resistant viral strains. Further research is warranted to generate and publish such comparative data to fully understand the potential of this compound as an anti-HIV therapeutic.
References
- 1. Comparative analysis of the X-ray structures of HIV-1 and HIV-2 proteases in complex with this compound, a novel pseudosymmetric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Novel two-round phenotypic assay for protease inhibitor susceptibility testing of recombinant and primary HIV-1 isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Comparative Analysis of Gefitinib Activity Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of Gefitinib, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, across various cancer cell lines. The data presented is intended to support researchers in evaluating its potential applications and designing further preclinical and clinical studies.
Mechanism of Action
Gefitinib is an anilinoquinazoline compound that functions as a competitive inhibitor of the ATP binding site on the intracellular tyrosine kinase domain of EGFR (also known as ErbB-1 or HER1).[1][2][3][4] By blocking the binding of ATP, Gefitinib prevents the autophosphorylation of EGFR, which in turn inhibits the activation of downstream signaling pathways crucial for cancer cell proliferation, survival, angiogenesis, and metastasis.[1][2][5][6] The primary signaling cascades affected are the Ras/Raf/MEK/ERK and the PI3K/Akt/mTOR pathways.[5][6][7] Gefitinib has shown particular efficacy in non-small cell lung cancer (NSCLC) cells harboring activating mutations in the EGFR gene.[3][6]
Comparative Activity of Gefitinib in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of Gefitinib in a range of cancer cell lines, as determined by MTT assays.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1650 | Non-Small Cell Lung Cancer | 31.0 ± 1.0 | [8] |
| H1650GR (Gefitinib-Resistant) | Non-Small Cell Lung Cancer | 50.0 ± 3.0 | [8] |
| A549 | Non-Small Cell Lung Cancer | 10 | [9] |
| PC9 | Non-Small Cell Lung Cancer | ~0.02 (Sensitive) | [9] |
| HCT 116 | Colon Carcinoma | >30 | [10][11] |
| MCF7 | Breast Carcinoma | >30 | [10][11] |
| H460 | Non-Small Cell Lung Cancer | >30 | [10][11] |
| NCI-H1975 | Non-Small Cell Lung Cancer | 21.461 | [12] |
| HT29 | Colon Carcinoma | 21.4331 | [12] |
| HUTU-80 | Duodenal Adenocarcinoma | 21.4336 | [12] |
Experimental Protocols
Cell Viability and Proliferation Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13][15] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of culture medium.[16] Include wells with medium only for background control.
-
Compound Treatment: Add various concentrations of the test compound (e.g., Gefitinib) to the wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9][13]
-
Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C.[17]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[13][16]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13] A reference wavelength of >650 nm can be used to subtract background absorbance.[13]
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[9]
Protein Expression Analysis (Western Blotting)
Western blotting is a technique used to detect specific proteins in a sample of cell or tissue extract.[18][19]
Principle: This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[20][21]
Protocol:
-
Sample Preparation:
-
Treat cells with the desired concentration of Gefitinib for a specified time.
-
Lyse the cells using a lysis buffer (e.g., 1X SDS sample buffer) to extract total protein.[18]
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE:
-
Denature the protein samples by heating them in a loading buffer.
-
Separate the proteins based on their molecular weight by running them on an SDS-polyacrylamide gel.[19]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[19]
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[18]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated EGFR, Akt) overnight at 4°C with gentle shaking.[18]
-
-
Secondary Antibody Incubation:
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[19]
-
-
Detection:
-
Wash the membrane to remove unbound secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.[19]
-
-
Analysis:
-
The intensity of the bands corresponds to the amount of the target protein. A loading control (e.g., β-actin) is used to normalize the results.[11]
-
Visualizations
Caption: Gefitinib inhibits EGFR signaling by blocking ATP binding.
Caption: Workflow for determining Gefitinib IC50 using MTT assay.
References
- 1. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. selleckchem.com [selleckchem.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. bosterbio.com [bosterbio.com]
A Comparative Structural Analysis of CGP 53820 and Other HIV Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the HIV protease inhibitor CGP 53820 with other notable inhibitors, supported by structural and quantitative data.
This guide provides a detailed comparative analysis of the pseudosymmetric inhibitor this compound with other significant HIV-1 protease inhibitors. The focus is on the structural basis of their inhibitory activity and a quantitative comparison of their efficacy. This document is intended to serve as a valuable resource for researchers in virology and professionals in drug development.
Introduction to HIV Protease and its Inhibition
The Human Immunodeficiency Virus (HIV) protease is a critical enzyme in the viral life cycle. It is an aspartic protease responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. This process is essential for the production of infectious virions. Inhibition of HIV protease is a key therapeutic strategy in the management of HIV/AIDS, and numerous protease inhibitors have been developed and approved for clinical use. These inhibitors are designed to bind to the active site of the protease, preventing it from processing the viral polyproteins and thus halting viral maturation.
The Role of HIV Protease in the Viral Life Cycle
The "signaling pathway" relevant to HIV protease inhibitors is the HIV life cycle itself. The protease acts at a late stage of replication, after the virus has integrated its genetic material into the host cell's DNA and new viral proteins are being produced.
Comparative Quantitative Data of HIV Protease Inhibitors
The efficacy of HIV protease inhibitors is typically quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a more potent inhibitor. The following table summarizes the inhibitory activity of this compound and other selected HIV-1 protease inhibitors.
| Inhibitor | Target Protease | Ki (nM) | IC50 (nM) | PDB Accession Code(s) |
| This compound | HIV-1 | 9[1] | - | 1HII[2] |
| HIV-2 | 53[1] | - | 1HII[2] | |
| Saquinavir | HIV-1 | 0.1 | 1.8 - 3.7 | 1HXB, 1C6Z |
| Ritonavir | HIV-1 | 0.015 | 10 - 150 | 1HXW, 1N49 |
| Indinavir | HIV-1 | 0.33 | 1.6 - 50 | 1HSG, 1HSH |
| Nelfinavir | HIV-1 | 0.74 | 2 - 20 | 1OHR, 3EKX |
| Amprenavir | HIV-1 | 0.6 | 8 - 40 | 1HPV, 1HPX |
Note: Ki and IC50 values can vary depending on the specific assay conditions.
Structural Analysis of Inhibitor Binding
The crystal structures of HIV-1 protease in complex with various inhibitors provide invaluable insights into their mechanism of action and the structural determinants of their potency.
This compound: this compound is a pseudosymmetric inhibitor. X-ray crystallography has revealed its binding mode in the active site of both HIV-1 and HIV-2 proteases.[2] The inhibitor occupies the substrate-binding cleft, making extensive interactions with the active site residues. The structural differences between HIV-1 and HIV-2 proteases in the active site can explain the observed difference in the inhibitory binding constants of this compound for the two enzymes.[2]
Other Protease Inhibitors: Most approved HIV protease inhibitors are peptidomimetic, designed to mimic the natural substrates of the enzyme. They typically contain a non-hydrolyzable transition-state analog, such as a hydroxyethylene or hydroxyethylamine moiety, which interacts with the catalytic aspartate residues in the active site. The specificity and potency of these inhibitors are determined by the interactions of their side chains with the various subsites (S1, S2, S1', S2', etc.) of the protease's substrate-binding cleft.
Drug resistance often arises from mutations in the protease enzyme that alter the shape and chemical environment of the active site, thereby reducing the binding affinity of the inhibitor.
Experimental Protocols
HIV Protease Inhibition Assay (Fluorometric)
This assay is commonly used to determine the inhibitory activity (Ki or IC50) of compounds against HIV protease.
Principle: The assay utilizes a fluorogenic substrate that is cleaved by HIV protease to release a fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity. In the presence of an inhibitor, the rate of cleavage is reduced.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA).
-
Reconstitute purified recombinant HIV-1 protease in the reaction buffer to a final concentration of ~10-20 nM.
-
Prepare a stock solution of the fluorogenic substrate (e.g., a peptide with a fluorescent reporter and a quencher) in DMSO and dilute it in the reaction buffer to a final concentration of ~10-20 µM.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add the reaction buffer.
-
Add the test inhibitor at various concentrations.
-
Add the HIV-1 protease solution to each well and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission) in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and its Km are known.
-
X-ray Crystallography of Protein-Inhibitor Complex
This technique is used to determine the three-dimensional structure of the HIV protease in complex with an inhibitor, providing detailed insights into the binding mode.
Methodology:
-
Protein Expression and Purification:
-
Express recombinant HIV-1 protease in a suitable expression system (e.g., E. coli).
-
Purify the protease to homogeneity using chromatographic techniques (e.g., affinity, ion exchange, and size-exclusion chromatography).
-
-
Crystallization:
-
Co-crystallization: Incubate the purified protease with a molar excess of the inhibitor (e.g., this compound) to form a stable complex. Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods with various precipitants, buffers, and salts.
-
Soaking: Grow crystals of the apo-protease first and then soak them in a solution containing the inhibitor.
-
-
Data Collection:
-
Mount a single, high-quality crystal and cryo-cool it in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement with a known protease structure as a search model.
-
Build the inhibitor into the electron density map and refine the atomic coordinates of the protein-inhibitor complex against the experimental data.
-
-
Structural Analysis:
-
Analyze the final refined structure to identify the key interactions (hydrogen bonds, van der Waals contacts, etc.) between the inhibitor and the protease active site residues.
-
Conclusion
This compound is a potent inhibitor of both HIV-1 and HIV-2 proteases, and its pseudosymmetric nature provides a unique structural template for inhibitor design. Comparative analysis with other clinically approved protease inhibitors reveals common principles of active site binding, primarily through mimicking the transition state of the natural substrate. The quantitative data underscores the high potency of these compounds. Understanding the detailed structural interactions and having robust experimental protocols for their characterization are fundamental for the development of next-generation HIV protease inhibitors that can overcome drug resistance and improve therapeutic outcomes.
References
Unveiling Synergistic Power: Cgp 53820 in Combination with Reverse Transcriptase Inhibitors for HIV-1 Suppression
For Immediate Release
Basel, Switzerland – In the ongoing battle against Human Immunodeficiency Virus Type 1 (HIV-1), the strategic combination of antiviral agents remains a cornerstone of effective therapeutic regimens. This guide provides a comprehensive comparison of the HIV-1 protease inhibitor Cgp 53820 and its potential synergistic effects when paired with widely used reverse transcriptase inhibitors (RTIs). This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental protocols for synergy assessment, and visualizations of the underlying molecular pathways.
This compound is a potent, pseudosymmetric inhibitor of the HIV-1 and HIV-2 proteases, essential viral enzymes for the maturation of infectious virions. By targeting the protease, this compound disrupts the viral lifecycle at a critical late stage. Reverse transcriptase inhibitors, on the other hand, act earlier by preventing the conversion of the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. The distinct mechanisms of action of these two classes of drugs provide a strong rationale for their combined use to achieve enhanced antiviral efficacy and to mitigate the development of drug resistance.
Quantitative Analysis of Antiviral Activity
While direct in vitro studies detailing the synergistic effects of this compound with specific reverse transcriptase inhibitors are not extensively published, the general principle of combining protease inhibitors with RTIs has been well-established to produce additive to synergistic outcomes.[1] To facilitate comparative analysis, this guide presents the known inhibitory concentrations of this compound and several common RTIs against HIV-1. These values are crucial for designing and interpreting synergy experiments.
| Compound | Drug Class | Target | Ki (HIV-1 Protease) |
| This compound | Protease Inhibitor | HIV-1 Protease | 9 nM[2] |
| Compound | Drug Class | Target | IC50 (HIV-1) |
| Zidovudine (AZT) | Nucleoside RTI | Reverse Transcriptase | 0.01 to 4.87 µM[3] |
| Lamivudine (3TC) | Nucleoside RTI | Reverse Transcriptase | 0.316 µM[4] |
| Nevirapine | Non-Nucleoside RTI | Reverse Transcriptase | 40 nM[5] |
Experimental Protocol: In Vitro Synergy Assessment
To quantitatively assess the synergistic, additive, or antagonistic effects of this compound in combination with a reverse transcriptase inhibitor, a checkerboard assay followed by analysis using the Chou-Talalay method is recommended. This method provides a robust framework for determining the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
1. Cell Culture and Virus Infection:
-
HeLa-based MAGI (Multinuclear Activation of a Galactosidase Indicator) cells, which express the CD4 receptor, are a suitable cell line.[4]
-
Cells are plated in 384-well plates and allowed to adhere overnight.[4]
-
A laboratory-adapted strain of HIV-1, such as HIV-1IIIB, is used for infection at a multiplicity of infection (MOI) of approximately 0.5.[4]
2. Drug Combination Matrix:
-
A checkerboard titration is prepared with serial dilutions of this compound and the chosen reverse transcriptase inhibitor, both individually and in combination.
-
The drug concentrations should bracket the known or expected IC50 values of each compound.
3. Treatment and Infection:
-
The cells are pre-incubated with the drug combinations for 18 hours to allow the drugs to take effect.[4]
-
Following pre-incubation, the cells are infected with HIV-1.[4]
4. Quantification of Viral Replication:
-
After 48 hours of infection, the extent of viral replication is quantified.[4]
-
In MAGI cells, this can be achieved by immunostaining for the HIV-1 p24 antigen and using automated fluorescence imaging to determine the percentage of infected cells.[4]
-
Alternatively, the supernatant can be collected to measure the amount of newly produced virus in a subsequent infection of fresh cells.[4]
5. Data Analysis:
-
The percentage of viral inhibition for each drug concentration and combination is calculated relative to a no-drug control.
-
The data is then analyzed using the Chou-Talalay method and the Combination Index (CI) is calculated using software such as CalcuSyn or CompuSyn. A CI value less than 0.9 is indicative of synergy.
Visualizing the Molecular Mechanisms and Experimental Workflow
To better understand the interplay between this compound and reverse transcriptase inhibitors, the following diagrams illustrate the targeted steps in the HIV-1 lifecycle and the experimental workflow for assessing synergy.
Caption: Dual inhibition of the HIV-1 lifecycle by RTIs and this compound.
Caption: Experimental workflow for in vitro HIV drug synergy assessment.
Conclusion
The combination of HIV-1 protease inhibitors like this compound with reverse transcriptase inhibitors represents a powerful strategy to combat HIV-1 replication. The distinct viral targets of these drug classes lay the foundation for potential synergistic interactions, which can lead to more profound and durable viral suppression. While specific experimental data on the combination of this compound with RTIs is limited, the established protocols and analytical methods described herein provide a clear roadmap for researchers to rigorously evaluate such combinations. Further in vitro studies are warranted to quantify the synergistic potential of this compound with a range of clinically relevant reverse transcriptase inhibitors, which could inform the development of novel and more effective anti-HIV-1 therapeutic regimens.
References
- 1. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro inhibition of human immunodeficiency virus (HIV) type 1 replication by C2 symmetry-based HIV protease inhibitors as single agents or in combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Identification of Synergistic Drug Pairs Targeting HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Performance of HIV Protease Inhibitor CGP 53820 in Comparative Antiviral Assays: An Analysis of a Closely Related Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral performance of HIV protease inhibitors, with a focus on data from a close structural analogue of CGP 53820, namely CGP 61755. Due to the limited availability of published comparative cellular antiviral data for this compound, this guide leverages a comprehensive study on CGP 61755 to offer insights into the expected performance of this class of pseudosymmetric HIV protease inhibitors against other relevant antiviral agents.
Comparative Antiviral Activity
The in vitro antiviral efficacy of HIV protease inhibitors is a critical determinant of their potential therapeutic value. A key study evaluated the activity of the novel Ciba-Geigy compound CGP 61755, a close analogue of this compound, in the presence and absence of α1-acid glycoprotein (α1AGP), a human plasma protein known to bind to and potentially inhibit the activity of various drugs. The study provides a direct comparison with established HIV protease inhibitors of that time: indinavir, saquinavir, and ritonavir.[1]
The antiviral activity was assessed in two cell systems: the human T-cell line MT-2 and primary human lymphocytes. The 90% effective concentration (EC90), the concentration of the drug that inhibits viral replication by 90%, was the primary metric for comparison.
Table 1: Comparative Antiviral Activity (EC90 in nM) of HIV Protease Inhibitors [1]
| Compound | Cell Type | EC90 (nM) without α1AGP | EC90 (nM) with α1AGP | Fold Activity Loss |
| CGP 61755 | MT-2 cells | 29 | 122 | 4 |
| Primary Lymphocytes | 45 | 364 | 8 | |
| Indinavir | MT-2 cells | - | - | 2 |
| Primary Lymphocytes | - | - | 3 | |
| Saquinavir | MT-2 cells | - | - | 11 |
| Primary Lymphocytes | - | - | 10 | |
| Ritonavir | MT-2 cells | - | - | 11 |
| Primary Lymphocytes | - | - | 48 | |
| SC-52151 | MT-2 cells | - | - | 17 |
| Primary Lymphocytes | - | >EC90 not reached | - |
Note: Specific EC90 values for competitor compounds without α1AGP were not provided in the source material, but the fold activity loss was reported.
These results demonstrate that the impact of protein binding on the in vitro activity of HIV protease inhibitors varies significantly among different compounds. The activity of CGP 61755 was moderately affected by the presence of α1AGP, with a 4-fold and 8-fold loss of activity in MT-2 cells and primary lymphocytes, respectively.[1] This effect was less pronounced than that observed for saquinavir, ritonavir, and SC-52151, particularly in primary lymphocytes where ritonavir's activity was reduced 48-fold.[1] Indinavir showed the least impact from protein binding in this study.[1] The authors noted that the magnitude of these differences is more significant in primary human lymphocytes than in a standard cell line.[1]
Experimental Protocols
The following methodologies were employed in the key comparative study to determine the antiviral efficacy of the tested HIV protease inhibitors.
Cells and Viruses
-
MT-2 Cells: A human T-cell line that is highly susceptible to HIV-1 infection.
-
Primary Human Lymphocytes: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy, HIV-seronegative donors.
-
HIV-1 Strain: The study utilized a specific strain of HIV-1 for infection of the cell cultures.
Antiviral Assay
The core of the evaluation was a cellular antiviral assay designed to measure the inhibition of HIV-1 replication in the presence of varying concentrations of the protease inhibitors.
Quantification of Viral Replication
The extent of viral replication was quantified by measuring a specific viral marker, such as the level of HIV-1 p24 antigen in the cell culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).
Data Analysis
The concentration of each drug required to inhibit viral replication by 90% (EC90) was calculated from the dose-response curves generated from the experimental data.
HIV Protease Inhibition Signaling Pathway
HIV-1 protease is a critical enzyme in the viral life cycle. It is responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this protease prevents the formation of mature, infectious virions.
This guide provides a framework for understanding the comparative performance of pseudosymmetric HIV protease inhibitors like this compound by examining data from a close analogue. The provided data and protocols are intended to support researchers in the field of antiviral drug development.
References
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to Research Chemical Disposal
In the dynamic environment of scientific research, the proper disposal of chemical waste is paramount to ensuring the safety of laboratory personnel and the protection of our environment. While specific disposal protocols for every compound may not always be readily available, a foundational understanding of hazardous waste management principles provides a robust framework for handling research chemicals responsibly. This guide offers essential, step-by-step procedures for the safe disposal of laboratory chemicals, designed for researchers, scientists, and drug development professionals.
Identifying and Characterizing Chemical Waste
The first critical step in proper chemical disposal is the accurate identification and characterization of the waste. The Environmental Protection Agency (EPA) categorizes hazardous waste based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][2] It is the responsibility of the individual generating the waste to ensure it is correctly identified.[3]
A summary of these hazardous characteristics is provided below:
| Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point less than 140°F, solids that can cause fire through friction or spontaneous combustion, and ignitable compressed gases or oxidizers.[4] | Ethanol, acetone, xylene, sodium nitrate.[4] |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[4] | Hydrochloric acid, sodium hydroxide, nitric acid.[4] |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases.[4] | Sodium metal, potassium cyanide, picric acid.[4] |
| Toxicity | Waste that is harmful or fatal when ingested or absorbed. The toxicity characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[2] | Wastes containing heavy metals like mercury, lead, cadmium, and certain pesticides.[2] |
In addition to these characteristics, chemical waste can also be categorized as F-listed (from non-specific sources), K-listed (from specific sources), P-listed (acutely toxic), or U-listed (toxic).[1]
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is crucial for maintaining a safe laboratory environment. The following workflow outlines the key stages of chemical waste management, from generation to disposal.
References
Safeguarding Researchers: Essential PPE and Handling Protocols for Cgp 53820
For Immediate Implementation: This document outlines critical safety and handling procedures for Cgp 53820, an HIV-1 and HIV-2 protease inhibitor. All personnel must adhere to these guidelines to ensure a safe laboratory environment. The information provided is based on best practices for handling potent, biologically active compounds and should be supplemented by a substance-specific Safety Data Sheet (SDS) upon availability.
Immediate Safety and Personal Protective Equipment (PPE)
Due to the biologically active nature of this compound as an HIV protease inhibitor, stringent safety measures are mandatory to prevent accidental exposure. The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Double-gloving is required. Change gloves immediately if contaminated, punctured, or torn. Do not wear outside the laboratory. |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory. Should be splash-proof and provide full coverage. |
| Respiratory Protection | N95 Respirator or higher | Required when handling the powdered form of the compound or when there is a risk of aerosolization. A full respiratory protection program, including fit testing, should be in place. |
| Body Protection | Laboratory Coat | A dedicated, buttoned lab coat is mandatory. It should be removed before leaving the laboratory. |
| Additional Protection | Disposable Gown/Apron | Recommended when handling larger quantities or when there is a significant risk of splashes. |
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Isolate the package in a designated containment area and contact your institution's Environmental Health and Safety (EHS) department.
-
When opening the package, wear the appropriate PPE as outlined in the table above.
-
Unpack the compound within a certified chemical fume hood to minimize exposure to any airborne particles.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
The container must be tightly sealed and clearly labeled as a potent compound.
-
Store away from incompatible materials (refer to the SDS when available).
Handling:
-
All manipulations of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling this compound. If not possible, thoroughly decontaminate equipment after use.
-
Avoid inhalation of dust or aerosols.
-
Avoid contact with skin and eyes.
Disposal Plan
-
All waste materials contaminated with this compound, including gloves, disposable gowns, and weighing papers, must be disposed of as hazardous chemical waste.
-
Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
-
Contaminated sharps should be placed in a designated sharps container.
Mechanism of Action: Inhibition of HIV Protease
This compound functions as a competitive inhibitor of the HIV protease enzyme. This enzyme is critical for the maturation of the virus, as it cleaves large viral polyproteins into smaller, functional proteins. By blocking the active site of the protease, this compound prevents this cleavage, resulting in the production of immature, non-infectious viral particles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
